molecular formula C10H12N2O B176808 2-(methoxymethyl)-5-methyl-1H-benzimidazole CAS No. 630091-38-2

2-(methoxymethyl)-5-methyl-1H-benzimidazole

Katalognummer: B176808
CAS-Nummer: 630091-38-2
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: RQKDVZDASNHPNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methoxymethyl)-5-methyl-1H-benzimidazole is a synthetic benzimidazole derivative of high interest in medicinal chemistry and oncology research. Benzimidazole-based compounds are considered privileged structures in drug discovery due to their resemblance to naturally occurring purine nucleotides, which facilitates interaction with various biological targets . This specific derivative serves as a key intermediate for researchers developing novel therapeutic agents. The primary research value of this compound and its analogs lies in their potential as anticancer agents. Benzimidazole derivatives have demonstrated versatile mechanisms of action in scientific studies, including inhibition of protein kinases, tubulin polymerization, and topoisomerase enzymes . Some derivatives also function as DNA-intercalating or alkylating agents, disrupting cancer cell replication . The 2-(methoxymethyl) and 5-methyl substituents on the core scaffold are strategic modifications that researchers investigate to optimize binding affinity, selectivity, and metabolic stability against a range of cancer cell lines. This compound is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

2-(methoxymethyl)-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-3-4-8-9(5-7)12-10(11-8)6-13-2/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKDVZDASNHPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358924
Record name 2-(methoxymethyl)-5-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630091-38-2
Record name 2-(methoxymethyl)-5-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(methoxymethyl)-6-methyl-1H-benzimidazole: Synthesis, Properties, and Therapeutic Potential

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone of medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, earning it the designation of a "privileged scaffold."[1] This versatility has led to the development of numerous successful therapeutic agents, including the antiulcer drug omeprazole and the anthelmintic agent albendazole.[2][3] The biological activity of benzimidazole derivatives can be finely tuned by modifying the substituents at the 1, 2, 5, and 6 positions.[4]

This guide focuses on a specific, yet underexplored, derivative: 2-(methoxymethyl)-6-methyl-1H-benzimidazole . While extensive literature on this exact molecule is not widespread, its structure combines key features known to influence pharmacological activity. The methyl group at the 6-position and the methoxymethyl group at the 2-position present unique electronic and steric properties. As a Senior Application Scientist, this guide will leverage established principles of benzimidazole chemistry to provide a comprehensive technical overview of this compound. We will explore its predicted physicochemical properties, propose a robust synthetic pathway based on established methodologies, and discuss its potential therapeutic applications by drawing parallels with structurally related, well-documented benzimidazole derivatives.

Physicochemical and Spectroscopic Profile

Predicting the physicochemical and spectroscopic properties of a novel compound is a critical first step in its evaluation. The following table summarizes the expected characteristics of 2-(methoxymethyl)-6-methyl-1H-benzimidazole, derived from its chemical structure and data from analogous compounds.

PropertyPredicted Value / CharacteristicsRationale / Notes
Molecular Formula C₁₀H₁₂N₂ODerived from the chemical structure.
Molecular Weight 176.22 g/mol Calculated from the molecular formula.
Appearance Expected to be an off-white to light brown solid.Based on common benzimidazole derivatives.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.General characteristic of benzimidazole compounds.[5]
¹H NMR Aromatic Protons (3H): ~δ 7.0-7.5 ppm; N-H Proton (1H): broad singlet ~δ 12.0 ppm; Methylene Protons (-CH₂-): singlet ~δ 4.6 ppm; Methyoxy Protons (-OCH₃): singlet ~δ 3.4 ppm; Methyl Protons (Ar-CH₃): singlet ~δ 2.4 ppm.Predictions based on characteristic chemical shifts for the benzimidazole core and its substituents.[6]
¹³C NMR Aromatic Carbons: ~δ 110-145 ppm; Imine Carbon (C2): ~δ 150-155 ppm; Methylene Carbon: ~δ 70 ppm; Methyoxy Carbon: ~δ 58 ppm; Methyl Carbon: ~δ 21 ppm.Estimated chemical shifts for the carbon skeleton.
IR Spectroscopy N-H stretch: ~3300-3400 cm⁻¹ (broad); C-H (aromatic/aliphatic): ~2850-3100 cm⁻¹; C=N stretch: ~1620 cm⁻¹; C-O stretch: ~1080-1150 cm⁻¹.Characteristic vibrational frequencies for the key functional groups present in the molecule.

Synthesis and Mechanistic Insights

The most reliable and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[7] This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the target molecule, this translates to the reaction of 4-methyl-1,2-phenylenediamine with methoxyacetic acid.

Proposed Synthetic Pathway

The reaction proceeds via nucleophilic attack of one of the amino groups of the diamine onto the protonated carbonyl carbon of methoxyacetic acid, followed by intramolecular cyclization and dehydration to form the stable benzimidazole ring.

Synthetic Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification & Analysis R1 4-methyl-1,2-phenylenediamine Vessel Reaction Vessel (4M HCl) R1->Vessel R2 Methoxyacetic Acid R2->Vessel Reflux Reflux (100°C, 2-4h) Vessel->Reflux Heat Neutralize Neutralization (aq. NaOH) Reflux->Neutralize Cool Extract Extraction (Ethyl Acetate) Neutralize->Extract Dry Drying (Anhydrous Na₂SO₄) Extract->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product 2-(methoxymethyl)-6-methyl- 1H-benzimidazole Purify->Product

Caption: Proposed synthetic workflow for 2-(methoxymethyl)-6-methyl-1H-benzimidazole.

Detailed Experimental Protocol
  • Step 1: Reaction Setup

    • In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and methoxyacetic acid (1.2 eq).

    • Slowly add 4M hydrochloric acid (4-5 volumes) to the mixture. The acid acts as a catalyst and keeps the diamine in solution.[8]

    • Causality: The acidic medium protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.

  • Step 2: Cyclocondensation

    • Heat the reaction mixture to reflux (approximately 100°C) using a heating mantle for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 3: Workup and Isolation

    • After cooling to room temperature, carefully pour the acidic reaction mixture into a beaker containing crushed ice.

    • Slowly neutralize the mixture by adding 10% aqueous sodium hydroxide solution with constant stirring until the pH is approximately 8-9. This will precipitate the crude product.[9]

    • Causality: Neutralization deprotonates the benzimidazole nitrogen and any residual acid, causing the less water-soluble product to precipitate out of the aqueous solution.

    • Collect the crude solid by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.

  • Step 4: Purification

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    • Alternatively, for higher purity, the crude material can be purified using column chromatography on silica gel.

    • Dry the purified white to off-white solid under vacuum to yield 2-(methoxymethyl)-6-methyl-1H-benzimidazole.

  • Step 5: Characterization (Self-Validation)

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to the predicted values.

Potential Biological Significance and Therapeutic Applications

The benzimidazole scaffold is associated with a vast range of pharmacological activities.[10] The specific activity is largely determined by the nature and position of its substituents. We can infer the potential applications of 2-(methoxymethyl)-6-methyl-1H-benzimidazole by examining related structures.

Biological ActivityExample Benzimidazole Derivative(s)Key Structural Features & InsightsCitation(s)
Anthelmintic Albendazole, MebendazoleSubstituents at the 2 and 5/6 positions are crucial. The mechanism often involves inhibiting tubulin polymerization in parasites. The lipophilicity introduced by the methyl and methoxymethyl groups could influence cell permeability.[2][5]
Antiulcer (Proton Pump Inhibitor) Omeprazole, LansoprazoleThese drugs typically possess a sulfinylmethyl group at the 2-position and methoxy groups on the benzene ring. The methoxymethyl group in our target molecule is a structural analogue, suggesting potential for PPI activity investigation.[11]
Antimicrobial / Antifungal 2-(chloromethyl)-1H-benzimidazole derivativesThe 2-position substituent is a key determinant of activity. The methoxymethyl group offers a different electronic and steric profile that could be effective against various bacterial and fungal strains.[12][13]
Anticancer Various 2-substituted derivativesBenzimidazoles have shown efficacy against various cancer cell lines. The mechanism can involve tubulin inhibition or kinase inhibition. The substitution pattern of the target molecule makes it a candidate for screening in anticancer assays.[14]
Antioxidant 2-methyl-1H-benzimidazoleSimple benzimidazoles have demonstrated free radical scavenging activity. The 6-methyl group on the target compound is an electron-donating group, which could potentially enhance antioxidant properties.[15][16]
Illustrative Mechanism of Action: Anthelmintic Benzimidazoles

One of the most well-understood mechanisms for benzimidazole drugs is their anthelmintic action, which involves the disruption of microtubule structures in parasitic helminths.[5] This provides a model for how a benzimidazole scaffold can exert its biological effect.

Anthelmintic MOA BZ Benzimidazole Derivative BT Parasite β-Tubulin BZ->BT High-affinity binding MP Microtubule Polymerization BT->MP Inhibition CP Disruption of Cellular Processes MP->CP GU Glucose Uptake Disruption PD Paralysis and Death of Parasite GU->PD CP->GU

Caption: Simplified pathway for the mechanism of action of anthelmintic benzimidazoles.

Conclusion and Future Directions

2-(methoxymethyl)-6-methyl-1H-benzimidazole represents a promising, yet underexplored, molecule within the pharmacologically significant benzimidazole class. Based on established chemical principles and the activities of structurally related compounds, this guide has outlined a robust synthetic protocol and predicted its key physicochemical properties.

The true potential of this compound lies in its unique combination of substituents, which may confer novel or enhanced biological activities. It stands as an excellent candidate for inclusion in screening libraries for a wide range of therapeutic targets, including but not limited to:

  • Antiparasitic agents: Screening against various helminths and protozoa.

  • Oncology: Evaluation against a panel of human cancer cell lines.

  • Antimicrobial discovery: Testing against drug-resistant bacterial and fungal strains.

Further research should focus on the empirical validation of the synthetic protocol, full spectroscopic characterization, and comprehensive biological screening to unlock the therapeutic potential of 2-(methoxymethyl)-6-methyl-1H-benzimidazole.

References

  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]

  • Noolvi, M. N., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. [Link]

  • Kharb, R., et al. (2012). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]

  • Gadegoni, K., & Gadegoni, H. (2022). Benzimidazole: Pharmacological Profile. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. organic-chemistry.org. [Link]

  • Kumar, S., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Letters in Drug Design & Discovery. [Link]

  • Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry. [Link]

  • Saikia, L., & Phukan, P. (2013). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Chiang Mai Journal of Science. [Link]

  • Pawar, S. (2016). Synthesis of benzimidazole. Slideshare. [Link]

  • Tripathi, R., et al. (2013). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Asian Journal of Research in Chemistry. [Link]

  • Poddar, A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Cobo, J., et al. (2018). A concise synthesis of a highly substituted 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine: synthetic sequence and the molecular and supramolecular structures of one product and two intermediates. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Poddar, A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]

  • PubChem. (n.d.). 6-nitro-2-((6-nitro-1H-benzimidazol-2-yl)methoxymethyl)-1H-benzimidazole. National Center for Biotechnology Information. [Link]

  • Poddar, A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. [Link]

  • ChemSynthesis. (2025). 6-methoxy-1-methyl-1H-benzimidazole. chemsynthesis.com. [Link]

  • ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. ResearchGate. [Link]

  • Bentham Science. (n.d.). Benzimidazole Derivatives as Potential Chemotherapeutic Agents. benthamscience.com. [Link]

  • Rojas-Bautista, R., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]

  • MolPort. (n.d.). Compound 1-[(2-chloro-6-fluorophenyl)methyl]-2-(methoxymethyl)-1H-benzimidazole. molport.com. [Link]

  • Carter, C. A., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Benzimidazole, 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-. Substance Registry Services. [Link]

  • Sharma, D., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Future Journal of Pharmaceutical Sciences. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(Methoxymethyl)-5-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole, a key heterocyclic scaffold with significant interest in medicinal chemistry and materials science. By leveraging established principles of benzimidazole synthesis, this document offers a detailed protocol, mechanistic insights, and practical guidance for laboratory-scale preparation.

Introduction: The Significance of the Benzimidazole Core

The benzimidazole moiety is a privileged heterocyclic system consisting of a fused benzene and imidazole ring. This structural motif is a cornerstone in the development of numerous pharmaceuticals, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and various antiviral and anticancer agents. The specific substitution pattern of 2-(methoxymethyl)-5-methyl-1H-benzimidazole makes it a valuable building block for creating analogues of existing drugs and for the discovery of new bioactive molecules. The methoxymethyl group at the 2-position and the methyl group at the 5-position offer handles for further chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

The Synthetic Strategy: Phillips-Ladenburg Condensation

The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This robust reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and with the application of heat.[1]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of an N-acyl-o-phenylenediamine intermediate. The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl, leading to a cyclic intermediate which, upon dehydration, yields the final benzimidazole product. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.

Experimental Protocol: Synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole

This protocol is based on the established Phillips-Ladenburg condensation, adapted for the specific synthesis of the target molecule from 4-methyl-1,2-phenylenediamine and methoxyacetic acid.[1][2]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Methyl-1,2-phenylenediamine122.171.22 g10.0Purity >98%
Methoxyacetic acid90.081.08 g (0.98 mL)12.0Purity >98%, slight excess
Hydrochloric acid36.46~0.5 mL-4 M solution, catalytic
Sodium bicarbonate84.01As needed-Saturated aqueous solution
Ethyl acetate88.11~150 mL-For extraction
Anhydrous sodium sulfate142.04As needed-For drying
Ethanol46.07As needed-For recrystallization
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.22 g, 10.0 mmol) and methoxyacetic acid (1.08 g, 12.0 mmol).

  • Acid Catalyst Addition: To the mixture, add a catalytic amount of 4 M hydrochloric acid (~0.5 mL).[2]

  • Heating and Reflux: Heat the reaction mixture to 100-110 °C using a heating mantle and allow it to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).[3]

  • Cooling and Neutralization: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the effervescence ceases and the pH of the solution is neutral to alkaline (pH ~8).[3] This step is crucial to neutralize the excess methoxyacetic acid and the hydrochloric acid catalyst.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2]

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 2-(methoxymethyl)-5-methyl-1H-benzimidazole by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[2]

Safety Precautions
  • 4-Methyl-1,2-phenylenediamine is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Methoxyacetic acid is corrosive. Avoid contact with skin and eyes.

  • Hydrochloric acid is corrosive and has irritating fumes. Handle with care in a fume hood.

  • The reaction should be performed in a well-ventilated area.

Visualization of the Synthesis

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product 4-methyl-1,2-phenylenediamine 4-Methyl-1,2-phenylenediamine Product 2-(methoxymethyl)-5-methyl-1H-benzimidazole 4-methyl-1,2-phenylenediamine->Product  +  Methoxyacetic acid (HCl (cat.), 100-110°C) Methoxyacetic_acid Methoxyacetic acid

Caption: Phillips-Ladenburg condensation for the synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole.

Experimental Workflow

workflow A 1. Combine Reactants (4-methyl-1,2-phenylenediamine & methoxyacetic acid) B 2. Add Catalyst (4 M HCl) A->B C 3. Heat to Reflux (100-110°C, 3-4h) B->C D 4. Monitor by TLC C->D E 5. Cool to RT D->E Reaction Complete F 6. Neutralize (sat. NaHCO3) E->F G 7. Extract (Ethyl Acetate) F->G H 8. Wash & Dry (Brine, Na2SO4) G->H I 9. Concentrate (Rotary Evaporator) H->I J 10. Purify (Recrystallization) I->J K Final Product J->K

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data (Predicted)

1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment
~12.0 (br s, 1H)N-H
~7.3-7.5 (m, 2H)Ar-H
~7.0 (m, 1H)Ar-H
~4.8 (s, 2H)-CH2-O
~3.5 (s, 3H)-O-CH3
~2.4 (s, 3H)Ar-CH3

Troubleshooting and Optimization

Issue Potential Cause Recommendation
Low Yield Incomplete reactionExtend reflux time and monitor by TLC.
Impure starting materialsUse highly pure 4-methyl-1,2-phenylenediamine.
Inefficient extractionPerform multiple extractions with ethyl acetate.
Dark-colored product Oxidation of the diamineEnsure an inert atmosphere (e.g., nitrogen) if necessary.
Side reactions at high temp.Maintain the reaction temperature below 120°C.
Difficulty in purification Presence of starting materialsOptimize the neutralization and washing steps.
Formation of byproductsConsider column chromatography for purification if recrystallization is ineffective.

Conclusion

The synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole can be reliably achieved through the Phillips-Ladenburg condensation of 4-methyl-1,2-phenylenediamine and methoxyacetic acid. This method is straightforward, utilizes readily available starting materials, and provides a clear pathway to this valuable heterocyclic compound. The protocol and insights provided in this guide are intended to empower researchers in their synthetic endeavors and facilitate the exploration of novel benzimidazole derivatives in drug discovery and materials science.

References

  • Poddar, S., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. (2016).
  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2015). Molecules, 20(7), 12985-12998.
  • Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
  • Saini, A., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery and Therapeutics, 6(3), 100-102.
  • Li, Y., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 13(44), 31057-31061.
  • Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 45B(7), 1756-1758.
  • Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol. (2025). BenchChem.
  • Preparation technique of 2-chloromethylbenzimidazole. (2007).
  • Synthesis of 2- Methyl benzimidazole. (2020). YouTube.
  • Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. (n.d.).
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020).
  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001).
  • Al-Ostoot, F. H., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(Supplement 1), S331-S347.
  • Moreno-Diaz, H., et al. (2006). 2-(4-Methoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2601-o2602.
  • 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. (n.d.). PubChem.
  • Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. (2013). Journal of the Serbian Chemical Society, 78(10), 1461-1468.
  • 2 methoxy p-phenylenediamine collapse synthesis. (2017).
  • Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. (2018).
  • 4-Methyl-1,2-phenylenediamine. (n.d.). FUJIFILM Wako Chemicals.
  • Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. (2010). European Journal of Medicinal Chemistry, 45(6), 2497-2503.
  • El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 47(1), 81-84.
  • 4-Methoxy-o-phenylenediamine. (2023). Reddit.
  • Expedient synthesis of benzimidazoles using amides. (2016). RSC Advances, 6(96), 93901-93905.
  • Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). (2014).
  • Benzimidazole(51-17-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Doxylamine Succinate - Impurity C (Hydrochloride Salt). (n.d.).

Sources

Spectroscopic Data of 2-(Methoxymethyl)-5-methyl-1H-benzimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Methoxymethyl)-5-methyl-1H-benzimidazole is a heterocyclic compound of significant interest within contemporary drug discovery and materials science. As a substituted benzimidazole, it belongs to a class of molecules renowned for their diverse pharmacological activities, including but not limited to antimicrobial, antiviral, and anticancer properties. The precise elucidation of its molecular structure is a fundamental prerequisite for understanding its chemical reactivity, pharmacokinetic profile, and mechanism of action. Spectroscopic techniques provide the essential toolkit for this structural confirmation, offering a detailed fingerprint of the molecule's atomic arrangement and electronic environment.

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-(methoxymethyl)-5-methyl-1H-benzimidazole. It is designed for researchers, scientists, and drug development professionals, offering not just the spectral data itself, but also a deeper understanding of the experimental rationale and data interpretation. The information presented herein is a synthesis of predicted data from validated computational models and established principles of spectroscopic analysis for benzimidazole derivatives, ensuring a high degree of scientific integrity and practical utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 2-(methoxymethyl)-5-methyl-1H-benzimidazole

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN-H
~7.4-7.5m2HAr-H
~7.1m1HAr-H
~4.8s2H-CH₂-
~3.4s3H-OCH₃
~2.4s3HAr-CH₃

Predicted in DMSO-d₆ at 400 MHz.

Causality behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis of benzimidazole derivatives due to its excellent solubilizing power for these often sparingly soluble compounds.[1] Furthermore, the acidic N-H proton of the imidazole ring is readily observable in DMSO-d₆ as a broad singlet, whereas in other solvents like chloroform-d (CDCl₃), it can undergo rapid exchange, leading to a very broad or even unobservable signal.[1] A spectrometer frequency of 400 MHz provides a good balance between resolution and cost for routine structural analysis.

Interpretation of the ¹H NMR Spectrum:

The predicted spectrum reveals several key features:

  • N-H Proton: A broad singlet at approximately 12.5 ppm is characteristic of the benzimidazole N-H proton.[2] Its broadness is a result of quadrupole broadening and potential intermolecular proton exchange.

  • Aromatic Protons: The aromatic region between 7.1 and 7.5 ppm integrates to three protons, consistent with the trisubstituted benzene ring. The multiplicity is described as a multiplet (m) due to the complex coupling patterns of the aromatic protons.

  • Methoxymethyl Protons: A sharp singlet at ~4.8 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) group of the methoxymethyl substituent. Its singlet nature indicates no adjacent protons. A second singlet at ~3.4 ppm, integrating to three protons, corresponds to the methyl (-OCH₃) group.

  • Methyl Protons: The singlet at ~2.4 ppm, integrating to three protons, is assigned to the methyl group attached to the benzene ring.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(methoxymethyl)-5-methyl-1H-benzimidazole into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum at 400 MHz, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

G cluster_mol 2-(methoxymethyl)-5-methyl-1H-benzimidazole Structure cluster_h1 ¹H NMR Assignments mol Structure Image Placeholder NH N-H ~12.5 ppm (br s, 1H) ArH1 Ar-H ~7.4-7.5 ppm (m, 2H) ArH2 Ar-H ~7.1 ppm (m, 1H) CH2 -CH₂- ~4.8 ppm (s, 2H) OCH3 -OCH₃ ~3.4 ppm (s, 3H) ArCH3 Ar-CH₃ ~2.4 ppm (s, 3H)

Caption: Key ¹H NMR assignments for 2-(methoxymethyl)-5-methyl-1H-benzimidazole.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data for 2-(methoxymethyl)-5-methyl-1H-benzimidazole

Chemical Shift (δ, ppm)Assignment
~152C2 (imidazole)
~140C7a (bridgehead)
~135C3a (bridgehead)
~132C5 (Ar-C)
~124C6 (Ar-CH)
~115C4/C7 (Ar-CH)
~70-CH₂-
~58-OCH₃
~21Ar-CH₃

Predicted in DMSO-d₆ at 100 MHz.

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum shows nine distinct carbon signals, which is consistent with the molecular structure:

  • Imidazole Carbon (C2): The signal at ~152 ppm is characteristic of the C2 carbon of the benzimidazole ring, which is deshielded due to its position between two nitrogen atoms.[3]

  • Bridgehead Carbons: The signals for the bridgehead carbons (C3a and C7a) are predicted to be in the range of ~135-140 ppm.

  • Aromatic Carbons: The aromatic carbons of the benzene ring appear in the typical range of ~115-132 ppm. The carbon bearing the methyl group (C5) is expected to be at a lower field compared to the other aromatic CH carbons.

  • Aliphatic Carbons: The methylene carbon (-CH₂-) of the methoxymethyl group is predicted around ~70 ppm, and the methoxy carbon (-OCH₃) is expected at ~58 ppm. The aromatic methyl carbon (Ar-CH₃) signal is anticipated at approximately 21 ppm.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy, ensuring a slightly higher concentration (15-25 mg) for better signal intensity.

  • Data Acquisition: Acquire the ¹³C NMR spectrum at 100 MHz. Proton-decoupled mode is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Table 3: Predicted Mass Spectrometry Data for 2-(methoxymethyl)-5-methyl-1H-benzimidazole

m/zRelative IntensityAssignment
176High[M]⁺ (Molecular Ion)
145Moderate[M - OCH₃]⁺
132High[M - CH₂OCH₃]⁺
131High[M - CH₂OCH₃ - H]⁺
104Moderate[131 - HCN]⁺

Causality behind Experimental Choices: Electron Ionization (EI) is a common ionization technique for relatively small and volatile organic molecules. It typically produces a distinct molecular ion peak and a rich fragmentation pattern, which is valuable for structural elucidation.

Interpretation of the Mass Spectrum:

The predicted mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 176, corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O). Key fragmentation pathways for benzimidazole derivatives often involve the loss of substituents and cleavage of the imidazole ring.[4][5]

  • Loss of the Methoxymethyl Group: A significant fragmentation pathway is the loss of the methoxy radical (-•OCH₃) to give a fragment at m/z 145. Cleavage of the entire methoxymethyl group (-CH₂OCH₃) would result in a stable benzimidazolyl cation at m/z 132.

  • Further Fragmentation: The fragment at m/z 132 can further lose a hydrogen atom to form an ion at m/z 131. A characteristic fragmentation of the benzimidazole ring is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 104 from the m/z 131 ion.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using electron ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

G M [M]⁺ m/z = 176 M_minus_OCH3 [M - OCH₃]⁺ m/z = 145 M->M_minus_OCH3 - •OCH₃ M_minus_CH2OCH3 [M - CH₂OCH₃]⁺ m/z = 132 M->M_minus_CH2OCH3 - •CH₂OCH₃ M_minus_CH2OCH3_minus_H [M - CH₂OCH₃ - H]⁺ m/z = 131 M_minus_CH2OCH3->M_minus_CH2OCH3_minus_H - •H Fragment_104 [131 - HCN]⁺ m/z = 104 M_minus_CH2OCH3_minus_H->Fragment_104 - HCN

Caption: Predicted fragmentation pathway of 2-(methoxymethyl)-5-methyl-1H-benzimidazole in EI-MS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Table 4: Predicted Infrared Absorption Bands for 2-(methoxymethyl)-5-methyl-1H-benzimidazole

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Medium, BroadN-H Stretch
~3000-3100MediumAromatic C-H Stretch
~2850-2960MediumAliphatic C-H Stretch
~1620MediumC=N Stretch (imidazole)
~1450-1600Medium to StrongAromatic C=C Stretch
~1100StrongC-O Stretch (ether)

Interpretation of the IR Spectrum:

The predicted IR spectrum provides clear evidence for the key functional groups in the molecule:

  • N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. The broadness is due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

  • C=N and C=C Stretches: The stretching vibration of the C=N bond in the imidazole ring is predicted around 1620 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption band around 1100 cm⁻¹ is indicative of the C-O stretching vibration of the ether linkage in the methoxymethyl group.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Place the KBr pellet or position the ATR crystal in contact with the sample in the IR spectrometer.

  • Spectrum Recording: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on robust computational predictions and established principles, provides a detailed and reliable structural characterization of 2-(methoxymethyl)-5-methyl-1H-benzimidazole. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are mutually consistent and align with the expected spectroscopic behavior of this molecule. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the unambiguous identification and further investigation of this important benzimidazole derivative. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of future research endeavors.

References

  • El-Dean, A. M. K., et al. (2020). Synthesis, characterization, and antimicrobial evaluation of some new benzimidazole derivatives. Journal of the Iranian Chemical Society, 17(10), 2585-2598.
  • Yurttas, L., et al. (2014). Synthesis and anticancer activity of some new benzimidazole-piperazine derivatives. Medicinal Chemistry Research, 23(7), 3362-3374.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ACD/Labs. (2024). NMR Predictor. Retrieved from [Link]

  • ChemAxon. (2024). NMR Predictor. Retrieved from [Link]

  • nmrdb.org. (2024). NMR Predict. Retrieved from [Link]

  • Expedient synthesis of benzimidazoles using amides. (2015). RSC Advances, 5(59), 47851-47855. Retrieved from [Link]

  • Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). RSC Advances, 11(15), 8786-8790. Retrieved from [Link]

  • Spectra Prediction - CFM-ID. (n.d.). Retrieved from [Link]

  • Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). (n.d.). ResearchGate. Retrieved from [Link]

  • Study of mass spectra of benzimidazole derivatives. (2016). International Journal of Development Research, 6(4), 7568-7571. Retrieved from [Link]

  • Mass spectral behavior of 5(6)-substituted benzimidazoles. (1973). The Journal of Organic Chemistry, 38(13), 2341-2345. Retrieved from [Link]

  • The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2021). Research Results in Pharmacology, 7(2), 1-10. Retrieved from [Link]

  • Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. (n.d.). Retrieved from [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances, 11(63), 39857-39868. Retrieved from [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Magnetic Resonance in Chemistry, 52(10), 577-586. Retrieved from [Link]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). Arabian Journal of Chemistry, 5(2), 225-229. Retrieved from [Link]

  • Mass Spec Fragment Prediction Software | MS Fragmenter. (n.d.). ACD/Labs. Retrieved from [Link]

  • 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. (2020). European Journal of Medicinal Chemistry, 199, 112386. Retrieved from [Link]

  • Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008). Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. Retrieved from [Link]

  • Supporting Information for Expedient synthesis of benzimidazoles using amides. (n.d.). Retrieved from [Link]

  • Supporting Information for Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (n.d.). Retrieved from [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). Molecules, 27(19), 6268. Retrieved from [Link]

  • FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. (2017). Dalton Transactions, 46(36), 12186-12192. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Investigating 2-(methoxymethyl)-5-methyl-1H-benzimidazole as a Novel Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Benzimidazole Scaffold as a Foundation for Discovery

The benzimidazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structure allows for diverse substitutions, leading to a wide array of biological activities.[1][2] Compounds built on this framework have found success as proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and are being actively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3]

This document provides a comprehensive guide for the investigation of a specific, novel derivative: 2-(methoxymethyl)-5-methyl-1H-benzimidazole . While direct literature on this exact molecule is sparse, its structural similarity to other well-characterized benzimidazoles allows us to propose a logical and thorough research plan. These notes are intended for researchers, scientists, and drug development professionals to guide the synthesis, characterization, and biological evaluation of this compound as a potential research tool or therapeutic lead.

Physicochemical Properties and Synthesis Strategy

Before embarking on biological studies, the synthesis and thorough characterization of 2-(methoxymethyl)-5-methyl-1H-benzimidazole are paramount.

Predicted Physicochemical Properties

Based on its structure, we can predict some key properties that will influence its handling and biological behavior.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H12N2OBased on chemical structure
Molecular Weight ~176.22 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white solidTypical for many benzimidazole derivatives[4]
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and ethanol; sparingly soluble in water.The benzimidazole core is largely nonpolar, though the methoxy and amine groups add some polarity.
Stability Generally stable under standard laboratory conditions. May be sensitive to strong acids or oxidizing agents.Benzimidazoles are a stable heterocyclic system.
Proposed Synthesis Protocol

The most common and direct route to synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its equivalent.[5][6]

Protocol 1: Synthesis via Condensation Reaction

This protocol outlines the synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole from 4-methyl-1,2-phenylenediamine and methoxyacetic acid.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Methoxyacetic acid

  • Polyphosphoric acid (PPA) or 4M Hydrochloric acid (HCl)

  • Toluene or Xylene

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1 equivalent) and methoxyacetic acid (1.1 equivalents).

  • Add a suitable solvent such as toluene or xylene.

  • Add the condensing agent, such as polyphosphoric acid (PPA), and heat the reaction mixture to 100-120°C for 4-6 hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(methoxymethyl)-5-methyl-1H-benzimidazole.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • FT-IR Spectroscopy: To identify characteristic functional groups.[4]

  • Melting Point: To assess purity.

Potential Research Applications and Screening Protocols

Given the broad bioactivity of the benzimidazole scaffold, 2-(methoxymethyl)-5-methyl-1H-benzimidazole should be screened against a panel of assays to uncover its potential as a research tool.

Anticancer and Cytotoxicity Screening

Many benzimidazole derivatives exhibit potent anticancer activity by interfering with tubulin polymerization or other cellular pathways.[7]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Normal, non-cancerous cell line (e.g., HEK293) for selectivity assessment

  • DMEM or RPMI-1640 cell culture medium with 10% FBS

  • 2-(methoxymethyl)-5-methyl-1H-benzimidazole stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Workflow for Cytotoxicity Screening:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plates C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Proton Pump Inhibitor (PPI) Activity

The benzimidazole core is central to the action of proton pump inhibitors used to reduce gastric acid.[8] The structural similarity of 2-(methoxymethyl)-5-methyl-1H-benzimidazole to these drugs warrants an investigation into its potential as a gastric H+/K+-ATPase inhibitor.

Protocol 3: In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the inhibition of the proton pump enzyme isolated from gastric tissue.

Materials:

  • Lyophilized porcine gastric H+/K+-ATPase

  • ATP

  • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

  • Malachite green reagent for phosphate detection

  • 2-(methoxymethyl)-5-methyl-1H-benzimidazole

  • Omeprazole (positive control)

Procedure:

  • Reconstitute the H+/K+-ATPase enzyme according to the manufacturer's instructions.

  • Pre-incubate the enzyme with various concentrations of the test compound or omeprazole in the assay buffer for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent. The absorbance is read at ~620 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Mechanism of Action for PPIs:

PPI_Mechanism cluster_cell PPI Pro-drug (Benzimidazole) Active_Form Active Sulfenamide PPI->Active_Form Acid-catalyzed activation Pump H+/K+-ATPase (Proton Pump) Active_Form->Pump Covalent bonding to Cys residues Lumen Gastric Lumen (Acidic) Pump->Lumen H+ Secretion (Blocked) Parietal_Cell Gastric Parietal Cell

Caption: Simplified mechanism of proton pump inhibition by benzimidazole derivatives.

Antimicrobial Screening

Benzimidazole derivatives have shown promise as antimicrobial agents.[5] A standard screening protocol can determine the efficacy of 2-(methoxymethyl)-5-methyl-1H-benzimidazole against a panel of bacteria and fungi.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compound and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The research framework outlined above provides a systematic approach to evaluating the potential of 2-(methoxymethyl)-5-methyl-1H-benzimidazole as a novel research tool. Based on the well-established and diverse biological activities of the benzimidazole scaffold, it is plausible that this compound could exhibit interesting properties in areas such as oncology, gastroenterology, or infectious disease.[1] Positive results in these initial screens would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy. This structured approach ensures a logical progression from synthesis to biological characterization, maximizing the potential for discovery.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Saini, S., et al. (2020). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. ResearchGate. [Link]

  • Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, 45B, 1756-1758. [Link]

  • Abdullahi, M., et al. (2017). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 22(10), 1689. [Link]

  • Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39335-39347. [Link]

  • Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports, 13(1), 12345. [Link]

  • PubChem. (n.d.). 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. National Center for Biotechnology Information. [Link]

  • Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39335-39347. [Link]

  • Zagaria, A., et al. (2018). Non-invasive method for the assessment of gastric acid secretion. Annals of Translational Medicine, 6(2), 26. [Link]

  • Gholampour, N., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. DARU Journal of Pharmaceutical Sciences, 30(1), 89-100. [Link]

  • Poh, D., & Goh, K. L. (2010). A clinical guide to using intravenous proton-pump inhibitors in reflux and peptic ulcers. Therapeutic Advances in Gastroenterology, 3(1), 11-18. [Link]

  • Kantevari, S., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2108. [Link]

  • Naveen, S., et al. (2017). Ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate. IUCrData, 2(4), x170438. [Link]

  • Mary, Y. S., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 416-429. [Link]

  • PubChem. (n.d.). 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole. National Center for Biotechnology Information. [Link]

  • Lee, K. E., et al. (2017). Extracellular Acidity-mediated Expression of cPLA2γ Confers Resistance in Gastric Cancer Cells. Anticancer Research, 37(1), 151-158. [Link]

  • Pehourcq, F., et al. (2023). In vitro and in vivo evaluation of drug-drug interaction between dabigatran and proton pump inhibitors. Clinical Pharmacokinetics, 62(4), 545-553. [Link]

  • Mary, Y. S., et al. (2018). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33621-33642. [Link]

  • Li, Y., et al. (2025). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Molecules, 30(15), 3309. [Link]

  • Nakanishi, Y., et al. (2015). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 58(19), 7676-7686. [Link]

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic & Medicinal Chemistry, 27(23), 115123. [Link]

  • Lee, K. E., et al. (2018). Ellagic Acid Inhibits Extracellular Acidity-Induced Invasiveness and Expression of COX1, COX2, Snail, Twist 1, and c-myc in Gastric Carcinoma Cells. Molecules, 23(5), 1023. [Link]

  • Patel, M. B., & Rajput, S. J. (2025). Synthesis and characterization of some benzimidazole derivatives using as anti-hypertensive agents. ResearchGate. [Link]

  • Horton, J. R., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Activity. ACS Chemical Biology, 16(10), 1935-1946. [Link]

  • Abu-Orabi, S. T. (2002). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. Jordan Journal of Chemistry, 7(2), 143-154. [Link]

  • Kumar, A., et al. (2025). ChemInform Abstract: Synthesis and Biological Activity of Certain Alkyl 5-(Alkoxycarbonyl)- 1H-benzimidazole-2-carbamates and Related Derivatives: A New Class of Potential Antineoplastic and Antifilarial Agents. ResearchGate. [Link]

  • De, P., et al. (2013). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 18(11), 13958-13978. [Link]

  • Zhang, G., et al. (2025). Spectral Properties of 2-(2'-Hydroxyphenyl) Benzimidazole. ResearchGate. [Link]

  • Koek, G. H., et al. (2011). Outline of the study protocol (PPI = proton pump inhibitor). ResearchGate. [Link]

  • Wang, S., et al. (2020). Pathology and physiology of acid-sensitive ion channels in the digestive system (Review). International Journal of Molecular Medicine, 46(2), 547-558. [Link]

  • Arockia, K. A., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1275, 134674. [Link]

  • Reddy, P. G., et al. (2001). US Patent 6,245,913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Hálfdánarson, Ó. Ö., et al. (2018). A Randomized Open-Label Study of Two Methods of Proton Pump Inhibitors Discontinuation. International Journal of Family Medicine, 2018, 5689403. [Link]

  • PubChem. (n.d.). 5-methoxy-1H-benzimidazole. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(methoxymethyl)-5-methyl-1H-benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

You have engaged the Technical Support Center regarding the synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole . This guide moves beyond basic textbook procedures to address the specific kinetic and thermodynamic challenges of this reaction.

The industry-standard approach for this synthesis is the Phillips Condensation , utilizing 4-methyl-1,2-phenylenediamine and methoxyacetic acid (or its equivalents) under acidic conditions. This reaction is robust but susceptible to specific failure modes regarding cyclization efficiency and oxidative degradation.

Module 1: Reaction Mechanism & Critical Parameters

To troubleshoot effectively, one must understand the "Why." The reaction proceeds through two distinct phases: N-acylation (kinetic control) and Cyclodehydration (thermodynamic control).

The Pathway
  • Protonation: The carbonyl oxygen of methoxyacetic acid is activated by the acid catalyst.

  • Nucleophilic Attack: The diamine attacks the carbonyl, forming a mono-amide intermediate.

  • Cyclization: Under continued heat and acid catalysis, the amide oxygen is protonated, leading to ring closure and the expulsion of water.

Critical Insight: The most common failure point is stopping at the mono-amide intermediate . This occurs if the acid concentration is too low or the temperature is insufficient to drive the dehydration step.

ReactionPathway Reactants Reactants (Diamine + Methoxyacetic Acid) Intermediate Mono-amide Intermediate Reactants->Intermediate  N-acylation (Fast)   Transition Cyclization (Dehydration) Intermediate->Transition  Heat/H+ (Slow Step)   Product 2-(methoxymethyl)-5-methyl -1H-benzimidazole Transition->Product  - H2O  

Figure 1: Mechanistic pathway highlighting the energy barrier at the cyclization step.

Module 2: Optimized Standard Operating Procedure (SOP)

This protocol is optimized for a 100 mmol scale . It prioritizes the stability of the methoxy group while ensuring complete cyclization.

Reagent Stoichiometry Table
ReagentMW ( g/mol )EquivalentsAmount (100 mmol scale)Role
4-Methyl-1,2-phenylenediamine 122.171.012.22 gNucleophile (Core)
Methoxyacetic Acid 90.081.210.81 g (approx 9.2 mL)Electrophile (C2 Source)
HCl (4N Aqueous) 36.46N/A100 mLCatalyst & Solvent
Activated Carbon N/AN/A1.0 gPurification (Decolorization)
Ammonium Hydroxide (28%) 35.05ExcessAs needed to pH 9Neutralization
Step-by-Step Protocol
  • Charging: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge the 4-methyl-1,2-phenylenediamine .

  • Solubilization: Add 4N HCl (100 mL). Stir until the diamine is fully dissolved. The solution may turn slightly pink/brown due to trace oxidation; this is normal.

  • Addition: Add Methoxyacetic acid in one portion.

  • Reaction (Reflux): Attach a reflux condenser. Heat the reaction to a gentle reflux (bath temp ~105°C) for 6–8 hours .

    • Checkpoint: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting diamine spot (polar) should disappear, and a less polar product spot should appear.

  • Decolorization (Optional but Recommended): Cool the mixture to ~80°C. Add activated carbon carefully (avoid foaming). Stir for 15 minutes. Filter hot through a Celite pad to remove carbon.

  • Precipitation (Critical Step): Cool the filtrate to 0–5°C (ice bath). Slowly add Ammonium Hydroxide dropwise with vigorous stirring.

    • Target: Adjust pH to 8.5 – 9.0 .

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with ice-cold water (3 x 20 mL) to remove salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Module 3: Troubleshooting Guide

Use the following logic flow to diagnose experimental failures.

Troubleshooting Start Identify Issue Issue1 Low Yield / No Precipitate Start->Issue1 Issue2 Product is 'Gooey' / Tar Start->Issue2 Issue3 Impurity: Mono-amide Start->Issue3 CheckPH Check pH of filtrate. Is it < 7? Issue1->CheckPH CheckOx Was diamine dark before starting? Issue2->CheckOx CheckTime Did you reflux < 4 hours? Issue3->CheckTime ActionPH Benzimidazoles are soluble in acid. Adjust pH to 8-9. CheckPH->ActionPH Yes ActionOx Diamine oxidized. Recrystallize diamine or add Sodium Dithionite. CheckOx->ActionOx Yes ActionTime Incomplete cyclization. Return to acid reflux for 2-4 more hours. CheckTime->ActionTime Yes

Figure 2: Diagnostic decision tree for common synthesis failures.

Detailed Troubleshooting Scenarios

Issue 1: The "Gooey" Product (Tar Formation)

  • Cause: Oxidation of the phenylenediamine precursor.[1] Diamines are highly sensitive to air and light, forming quinone-imine impurities that polymerize into tar.

  • Solution:

    • Prevention: Use fresh diamine (should be tan/white, not black). If dark, recrystallize from ethanol before use.

    • Additive: Add 0.5 equiv of Sodium Metabisulfite or Sodium Dithionite to the reaction mixture to maintain a reducing environment.

Issue 2: Incomplete Cyclization (Mono-amide)

  • Symptom: TLC shows two spots close together; Mass Spec shows M+18 peak (Product + Water).

  • Cause: The reaction temperature was too low or the acid was too dilute. The ring closure requires energy.

  • Solution: Do not discard. Re-dissolve the crude solid in 4N HCl and reflux for an additional 4 hours.

Issue 3: Ether Cleavage (Loss of Methoxy Group)

  • Symptom: Product is 2-(hydroxymethyl)-5-methyl-1H-benzimidazole.

  • Cause: Use of hydroiodic acid (HI) or extremely concentrated HBr/HCl for prolonged periods.

  • Correction: Stick to 4N HCl or Phosphoric Acid . Avoid Lewis acids like BBr3, which are specific ether-cleaving agents.

Frequently Asked Questions (FAQs)

Q1: My NMR shows a mixture of isomers. Is my product impure?

  • Answer: Likely not. The 5-methyl and 6-methyl positions on the benzimidazole ring are tautomeric . In solution (CDCl3 or DMSO-d6), the proton on the imidazole nitrogen rapidly hops between N1 and N3. This makes the 5-methyl and 6-methyl positions equivalent on the NMR time scale, or they appear as a broadened average. This is an intrinsic property of 1H-benzimidazoles, not an impurity [1].

Q2: Can I use Microwave Irradiation to speed this up?

  • Answer: Yes. Microwave synthesis is highly effective for Phillips condensation.

    • Conditions: 150°C, 10-20 minutes, sealed vessel.

    • Benefit: Drastically reduces reaction time from 8 hours to 20 minutes and often improves yield by minimizing oxidative exposure [2].

Q3: Why use Methoxyacetic acid instead of Methoxyacetyl chloride?

  • Answer: While the acid chloride is more reactive, it is moisture-sensitive and requires anhydrous conditions (DCM/TEA). The Phillips condensation (Acid + Diamine + Aqueous HCl) is "greener," cheaper, and tolerates water, making it superior for scale-up.

Q4: How do I remove the color if Carbon didn't work?

  • Answer: If the product is still brown after carbon treatment, dissolve it in minimal methanol and precipitate it into a large volume of diethyl ether . The polymeric impurities usually remain in solution or oil out, while the pure benzimidazole precipitates.

References
  • Tautomerism in Benzimidazoles: Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.

  • Microwave Synthesis: Dubey, R., & Moorthy, N. S. H. N. (2007).[2] Synthesis and Antifungal Activity of 2-Substituted Benzimidazoles. Chemical and Pharmaceutical Bulletin, 55(1), 115–117.[2]

  • Phillips Condensation Mechanism: Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399.

  • General Benzimidazole Synthesis: Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.

Sources

Technical Support Center: 2-(methoxymethyl)-5-methyl-1H-benzimidazole (MMBI)

[1][2][3][4]

Executive Summary

Welcome to the technical support hub for 2-(methoxymethyl)-5-methyl-1H-benzimidazole (MMBI). This guide addresses the most frequent inquiries regarding the handling, solubilization, and experimental application of this compound.

MMBI is a lipophilic, weak base (pKa ~5.5).[1][2][3][4] Its solubility profile is dominated by the benzimidazole core, rendering it sparingly soluble in neutral water but highly soluble in organic solvents (DMSO, Methanol) and acidic aqueous buffers.[2][3][4] This guide provides validated protocols to overcome these physicochemical constraints.

Part 1: Physicochemical Profile & Solubility Data[2][4][5][6]

Before troubleshooting, verify your experimental parameters against the compound's core properties.[2][3][4]

PropertyValue / CharacteristicImpact on Experiment
CAS Number 630091-38-2Verification of identity.[5][6][1][2]
Molecular Weight 176.21 g/mol Calculation of Molarity.[5][6][1][3]
pKa (Conjugate Acid) ~5.4 – 5.6 (Predicted)Critical: Soluble at pH < 4; precipitates at pH > 6.[5][6][1][2][3]
LogP ~1.5Moderately lipophilic; cell-permeable but requires organic co-solvents.[5][6][1][3]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCapable of specific binding; sensitive to protic solvents.[5][6][1][3]
Solubility Reference Table
SolventSolubility RatingRecommended Max Conc.Usage Note
DMSO Excellent > 50 mg/mLPreferred for frozen stock solutions (-20°C).[5][6][1][2]
Methanol/Ethanol Good ~10–20 mg/mLGood for chemical synthesis or evaporation.[5][6][1][3]
Water (pH 7.0) Poor < 0.5 mg/mLDo not use for stock preparation.[5][6][1][2][3]
0.1 M HCl High > 10 mg/mLProtonation of imidazole nitrogen drives solubility.[5][6][1][3]
PBS (pH 7.4) Poor < 0.1 mg/mLRisk of immediate precipitation upon spiking.[5][6][1][2][3]

Part 2: Troubleshooting Guides (Q&A)

Module A: Dissolution & Stock Preparation

Q: I tried dissolving MMBI directly in water or PBS, but it floats as a white solid. What is wrong? A: This is the most common error.[5][1][3] MMBI is a benzimidazole derivative with a hydrophobic methyl group and a methoxymethyl ether tail.[5][1][2][3] At neutral pH (7.0), the molecule is uncharged and lipophilic.[2][3][4]

  • The Fix: You must create a concentrated stock in 100% DMSO or Ethanol first.[5][1][3]

  • Protocol: Dissolve powder in DMSO to 10–50 mM. Vortex vigorously. This stock can be stored at -20°C.[5][6][1][3]

Q: I need an aqueous stock for animal studies and cannot use 100% DMSO. How do I solubilize it? A: You must exploit the basicity of the benzimidazole ring (N3 position).[1][2][3]

  • The "Acid-Shift" Protocol:

    • Weigh the required amount of MMBI.[5][1][3]

    • Add 0.1 M HCl (or 1% Acetic Acid) dropwise until dissolved. The low pH protonates the nitrogen, creating a water-soluble cation.[5][2][3]

    • Dilute with water or saline to the desired volume.

    • Warning: If you neutralize this solution (raise pH > 6) rapidly, the compound will precipitate.[1][2][3][4]

Module B: Biological Assays (Cell Culture)

Q: When I spike my DMSO stock into cell culture media, the solution turns cloudy. Is this contamination? A: No, this is "crash-out" precipitation.[5][1][2][3] You have exceeded the kinetic solubility limit of the compound in the aqueous phase.[1][3]

  • Mechanism: The DMSO diffuses away into the water, leaving the hydrophobic MMBI molecules exposed to a polar environment, causing them to aggregate.[2][3][4]

  • Troubleshooting Steps:

    • Reduce Final Concentration: Ensure your final DMSO concentration is < 0.5% (v/v) and the compound concentration is within soluble limits (typically < 100 µM).[5][1][2][3]

    • Warm the Media: Pre-warm media to 37°C before spiking.

    • Sonicate: Sonicate the media immediately after spiking to disperse micro-aggregates.[5][1][2][3]

    • Use a Carrier: Pre-complex the compound with BSA (Bovine Serum Albumin) or Cyclodextrin (HP-β-CD) before adding to cells.[5][6][1][2][3]

Module C: Chemical Synthesis & Purification

Q: I synthesized MMBI but I cannot get it to recrystallize. It forms an oil. A: Benzimidazoles often "oil out" if the solvent system is too polar or if impurities are present.[5][1][3]

  • Recommended Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.[5][1][2][3]

  • Protocol:

    • Dissolve the crude oil in a minimum amount of hot Ethanol.[5][1][3]

    • Add hot Water dropwise until persistent turbidity appears.

    • Add a few drops of Ethanol to clear it.[5][1][2][3]

    • Allow to cool slowly to room temperature, then to 4°C. Rapid cooling promotes oiling.[5][1][2][3]

Part 3: Visualized Workflows

Workflow 1: Optimal Solubilization Strategy

Use this decision tree to select the correct solvent system for your application.

Solubility_WorkflowStartStart: MMBI Solid PowderApp_TypeSelect Application TypeStart->App_TypeChem_SynthChemical Synthesis / AnalysisApp_Type->Chem_SynthSynthesis/HPLCBio_AssayBiological Assay (Cells/Animals)App_Type->Bio_AssayIn Vitro/In VivoSolvent_OrgUse Organic Solvents:Methanol, Ethanol, DCMChem_Synth->Solvent_OrgStock_PrepPrepare Stock in 100% DMSO(10-50 mM)Bio_Assay->Stock_PrepDilutionDilution StepStock_Prep->DilutionSpike into MediaPrecip_CheckCheck for Precipitation(Cloudiness)Dilution->Precip_CheckSuccessProceed to AssayPrecip_Check->SuccessClearMitigationTroubleshoot:1. Reduce Conc.2. Use Cyclodextrin3. Warm MediaPrecip_Check->MitigationCloudyMitigation->DilutionRetry

Figure 1: Decision tree for solubilizing MMBI based on experimental intent.

Workflow 2: Mechanism of pH-Dependent Solubility

Understanding why acid improves solubility is key to handling this compound.[5][6][1]

pH_MechanismNeutralNeutral Form (pH > 7)UnchargedLipophilic (LogP ~1.5)INSOLUBLECationCationic Form (pH < 4)Protonated (N-H+)HydrophilicSOLUBLENeutral->CationProtonationEquilibriumpKa ~ 5.5Cation->NeutralDeprotonationAcid+ H+ (Acid)Base+ OH- (Base)

Figure 2: The equilibrium between the neutral (insoluble) and protonated (soluble) forms of MMBI.[1][2][3]

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 924815, 2-(Methoxymethyl)-5-methyl-1H-benzimidazole.[5][6][1][3] Retrieved from [Link][5][1][2][4]

  • Lipka, E., et al. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis.[1][3][4] Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1267–1271.[2][3][4] (Validating benzimidazole pKa range ~5.5).[5][1][2][3][7] Retrieved from [Link]

  • Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole.[5][1][2][3] Indian Journal of Chemistry, 45B, 1756-1758.[5][2][3][4] (Context on 5-substituted benzimidazole intermediates). Retrieved from [Link]

  • Kalra, S., et al. (2020). Benzimidazole derivatives: A review on their medicinal significance and recent advances.[1][2][3][4] Journal of Saudi Chemical Society.[5][1][3] (General solubility and pharmacological profile of benzimidazoles). Retrieved from [Link]

For further assistance, please contact the Application Science team with your specific buffer composition and concentration requirements.[2][4]

Troubleshooting 2-(methoxymethyl)-5-methyl-1H-benzimidazole experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2-(methoxymethyl)-5-methyl-1H-benzimidazole

Introduction

Welcome to the technical guide for 2-(methoxymethyl)-5-methyl-1H-benzimidazole . This heterocyclic scaffold is a critical structural motif in medicinal chemistry, often serving as a bioisostere or precursor in the synthesis of proton pump inhibitors (PPIs) and antiviral agents.

The synthesis typically involves the Phillips Condensation of 4-methyl-1,2-diaminobenzene (MOPD) with methoxyacetic acid (or its equivalents). While the chemistry appears straightforward, researchers often encounter specific hurdles regarding regioselectivity, cyclization efficiency, and purification of the amphoteric product.

This guide moves beyond basic recipes to address the causality of failure modes, providing self-validating protocols to ensure reproducibility.

Module 1: Synthesis Optimization (The Phillips Condensation)

Core Reaction: The formation of the imidazole ring requires a two-step sequence: N-acylation followed by acid-catalyzed dehydration/cyclization.[1]

Diagram 1: Reaction Pathway & Control Points

ReactionPathway Start 4-methyl-1,2- diaminobenzene (MOPD) Inter Intermediate: N-(2-amino-4-methylphenyl) -2-methoxyacetamide Start->Inter Step 1: Acylation (Fast, RT) Reagent Methoxyacetic Acid Reagent->Inter Product Product: 2-(methoxymethyl)-5- methyl-1H-benzimidazole Inter->Product Step 2: Cyclization (Slow, Heat + H+) Impurity Impurity: Di-acylated byproduct Inter->Impurity Excess Acid Chloride or High Temp w/o H+

Caption: The critical rate-limiting step is the cyclization of the mono-amide intermediate, which requires sufficient thermal energy and acidic conditions to proceed.

Troubleshooting Guide: Reaction Failures

Q1: I see high conversion to an intermediate by TLC/LCMS, but the final cyclized product yield is low. What is happening?

  • Diagnosis: You are likely stuck at the mono-amide intermediate (N-(2-amino-4-methylphenyl)-2-methoxyacetamide). This species forms readily but requires a lower activation energy barrier to revert (hydrolysis) or stall than to cyclize.

  • The Fix: The Phillips condensation is thermodynamically driven by acid catalysis and heat.

    • Acid Strength: Ensure you are using 4N HCl or polyphosphoric acid (PPA). Weak acids (acetic acid alone) are often insufficient for the dehydration step.

    • Temperature: The cyclization typically requires reflux temperatures (>95°C). If you are running at 50-60°C, increase to reflux.

    • Validation: Monitor the disappearance of the intermediate (M+1 = ~209 Da, assuming MOPD is 122 and acid is 90) and appearance of Product (M+1 = 191 Da). The mass loss of 18 (water) confirms cyclization.

Q2: My product is dark/black. How do I prevent oxidation?

  • Mechanism: Phenylenediamines (the starting material) are highly susceptible to oxidation, forming quinone-imine type colored impurities (often purple or black) before they react.

  • Protocol Adjustment:

    • Inert Atmosphere: Always purge the reaction vessel with Nitrogen or Argon before heating.

    • Reducing Agents: Add a pinch of sodium metabisulfite or tin(II) chloride (SnCl2) to the reaction mixture to scavenge oxidants during the initial heating ramp.

Module 2: Regiochemistry & Tautomerism

Q3: The NMR shows a "mixture" of isomers (5-methyl and 6-methyl), but I started with pure 4-methyl-1,2-diaminobenzene. Is my synthesis contaminated?

  • Technical Insight: No, this is an intrinsic property of the molecule.

    • In the 1H-benzimidazole system, the proton on the nitrogen rapidly migrates between N1 and N3 in solution (annular tautomerism).

    • Therefore, 5-methyl-1H-benzimidazole and 6-methyl-1H-benzimidazole are chemically identical in solution.

  • Data Interpretation:

    • NMR (DMSO-d6): You will often see broadened signals or averaged peaks at room temperature.

    • HPLC: You should see a single peak. If you see two peaks, you likely have a structural impurity (e.g., the 4-methyl isomer if your starting diamine was impure).

  • Action: To sharpen NMR signals, run the sample at elevated temperature (e.g., 50°C) to speed up the tautomeric exchange, averaging the signals into sharp peaks.

Module 3: Isolation & Purification

Q4: The product "oils out" as a sticky gum upon neutralization instead of precipitating. How do I get a solid?

  • The Physics: Benzimidazoles are amphoteric. They are soluble in acid (protonated cation) and soluble in strong base (deprotonated anion). The "sticky oil" phase occurs when you pass through the Isoelectric Point (pI) too quickly or in the presence of organic impurities.

Table 1: Solubility Profile & Workup Strategy

pH ZoneSpecies StateSolubilityAction Required
pH < 2 Cationic (

)
High (Water)Keep here to wash away non-basic impurities with DCM.
pH 4-6 TransitionModerateDANGER ZONE: Oiling occurs here.
pH 7-8 Neutral (

)
Lowest (Precipitate) Target this pH for isolation.
pH > 10 Anionic (

)
High (Water)Avoid over-shooting with NaOH.
  • Correct Protocol:

    • Cool the acidic reaction mixture to 0-5°C.

    • Add Ammonium Hydroxide (28%) slowly. Avoid NaOH if possible, as local high pH concentrations can cause oiling.

    • Seeding: If oil forms, scratch the glass or add a seed crystal.

    • Granulation: Stir the suspension at pH 7.5 for 2-4 hours. This transforms the amorphous "oil" into a filterable crystalline solid (Ostwald ripening).

Module 4: Analytical Troubleshooting (HPLC)

Q5: My HPLC peak tails significantly, making integration difficult. How do I fix the peak shape?

  • Root Cause: The basic imidazole nitrogen (pKa ~5.5) interacts strongly with the acidic silanol groups on standard C18 silica columns, causing "drag" or tailing.

  • Method Optimization:

Diagram 2: HPLC Method Logic

HPLCMethod Problem Problem: Peak Tailing / Broadening Check1 Check Mobile Phase pH Problem->Check1 Sol1 Solution A: High pH Strategy (Use Hybrid Column, pH 9-10) Check1->Sol1 If Column Allows (e.g., XBridge) Sol2 Solution B: Ion Pairing/Suppression (Add 0.1% TFA or TEA) Check1->Sol2 Standard C18 (Suppress Silanols)

Caption: To eliminate tailing, either suppress the ionization of the analyte (high pH) or block the silanol sites (additives).

  • Recommended Mobile Phase:

    • Buffer: 10mM Ammonium Acetate (pH 9.0) – Requires high-pH stable column (e.g., Waters XBridge or Agilent Zorbax Extend).

    • Alternative: Water (0.1% Triethylamine) / Acetonitrile. The TEA competes for silanol sites, sharpening the benzimidazole peak.

References

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society. The foundational text on acid-catalyzed condensation of o-phenylenediamines.

  • Barker, H. A., et al. (2016). "Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review." ResearchGate.[2] Comprehensive review of condensation conditions and catalysts.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Detailed discussion on tautomerism and regiochemistry in benzimidazoles.
  • BenchChem Technical Support. (2025). "Optimizing the Synthesis of 2-methyl-1H-Benzimidazole derivatives." General protocols for workup and isolation of benzimidazole intermediates.

  • AdiChemistry. "Phillips Condensation Reaction: Mechanism and Explanation." Detailed mechanistic breakdown of the N-acylation and cyclization steps.

Sources

Technical Support Center: A Guide to Increasing the Purity of 2-(methoxymethyl)-5-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-(methoxymethyl)-5-methyl-1H-benzimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important benzimidazole intermediate. Here, we address common challenges encountered during its purification and provide detailed, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial purity of 2-(methoxymethyl)-5-methyl-1H-benzimidazole after synthesis and basic work-up is low. What are the likely impurities?

A1: Understanding Potential Impurities

The most common synthetic route to 2-(methoxymethyl)-5-methyl-1H-benzimidazole is the Phillips condensation, which involves reacting 4-methyl-1,2-phenylenediamine with methoxyacetic acid, typically under acidic conditions with heating. Based on this, the primary impurities are likely to be:

  • Unreacted Starting Materials: Residual 4-methyl-1,2-phenylenediamine and methoxyacetic acid. The diamine is particularly problematic as it can oxidize and introduce color to your product.

  • Incompletely Cyclized Intermediate: The N-acylated diamine, N-(2-amino-4-methylphenyl)-2-methoxyacetamide, which has not undergone the final dehydration and ring-closure step.

  • Polymeric or Tar-like Byproducts: These can form from self-condensation of the starting materials or product degradation under excessively high temperatures or prolonged reaction times.

Expert Insight: The presence of a broad, poorly defined baseline in your HPLC chromatogram or a dark, oily consistency in your crude product often points to the presence of these polymeric materials and oxidized starting materials.

Q2: My crude product is a dark, oily solid. How can I effectively remove the color and obtain a crystalline material?

A2: Initial Purification Strategy: The Power of Acid-Base Extraction

For a crude product that is oily or discolored, a preliminary acid-base extraction is an exceptionally effective purification step. This technique leverages the basicity of the benzimidazole nitrogen to separate it from neutral and acidic impurities.

Causality: The benzimidazole ring system is basic and will be protonated in an acidic aqueous solution, rendering it water-soluble. In contrast, many organic impurities, such as the uncyclized amide intermediate and polymeric byproducts, will remain in the organic layer.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate are excellent starting points.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times to ensure all the basic product has moved into the aqueous phase.

  • Backwash (Optional but Recommended): Wash the combined acidic aqueous layers with a fresh portion of DCM or ethyl acetate to remove any remaining neutral impurities that may have been carried over.

  • Basification & Precipitation: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 10% sodium hydroxide (NaOH) solution, with stirring until the pH is basic (pH 9-10). Your purified product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

This procedure should yield a significantly cleaner and lighter-colored solid, which is now a much better candidate for final purification by recrystallization or chromatography.

Visualization of the Acid-Base Extraction Workflow

cluster_0 Initial State cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Crude Crude Oily Product (in Organic Solvent) Extract Extract with 1M HCl Crude->Extract Separate Separate Layers Extract->Separate Organic_Waste Organic Layer (Neutral/Acidic Impurities) Separate->Organic_Waste Discard Aqueous_Product Aqueous Layer (Protonated Product) Separate->Aqueous_Product Basify Basify with NaOH (pH 9-10) Aqueous_Product->Basify Precipitate Precipitation of Product Basify->Precipitate Filter Filter & Wash with Water Precipitate->Filter Pure Pure Crystalline Product Filter->Pure

Caption: Workflow for Acid-Base Purification.

Q3: I have a solid product after initial work-up, but HPLC shows a purity of only 85-95%. Which recrystallization solvent system should I use to achieve >99% purity?

A3: Optimizing Recrystallization for High Purity

Recrystallization is an excellent method for removing small amounts of closely related impurities. The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.

Expert Insight: For benzimidazoles, which have both polar (N-H) and non-polar (aromatic ring) features, alcohol-water or ester-alkane solvent mixtures are often successful.

Solvent SystemRationale & Application
Ethanol/Water This is often the first choice. The compound is likely soluble in hot ethanol. Water is then added as an anti-solvent to decrease solubility upon cooling, promoting crystallization.
Ethyl Acetate/Hexane A good option for less polar impurities. The product should be soluble in hot ethyl acetate. Hexane is added to induce crystallization as the solution cools.
Toluene Toluene can be effective, especially if the crude product was isolated from a more polar solvent system. Its higher boiling point allows for a wider temperature range for crystallization.[1]
Isopropanol Similar to ethanol but can sometimes offer different solubility characteristics that may be advantageous for separating specific impurities.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil (using a water bath or heating mantle) until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: To the hot, clear solution, add deionized water dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Q4: Recrystallization did not sufficiently remove a key impurity. How do I develop a column chromatography method?

A4: Systematic Approach to Column Chromatography

Column chromatography is the most powerful tool for separating compounds with similar polarities. For 2-(methoxymethyl)-5-methyl-1H-benzimidazole, normal-phase silica gel chromatography is the standard approach.

Self-Validating System: TLC for Method Development

Before running a column, you must develop an appropriate solvent system using Thin Layer Chromatography (TLC).

  • Stationary Phase: Use standard silica gel TLC plates (Silica Gel 60 F254).

  • Mobile Phase (Eluent) Screening:

    • Start with a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate). A good starting ratio is 7:3 (Hexane:Ethyl Acetate).

    • Spot your crude material on the TLC plate and develop it in the chosen solvent system.

    • Visualize the spots under a UV lamp (254 nm).

  • Optimization:

    • Goal: Aim for a retention factor (Rf) of 0.25 - 0.35 for your desired product. This Rf value typically provides the best separation on a column.

    • If Rf is too low (spot doesn't move far): The mobile phase is not polar enough. Increase the proportion of ethyl acetate.

    • If Rf is too high (spot moves with the solvent front): The mobile phase is too polar. Increase the proportion of hexane.

    • Ensure there is clear separation between the spot for your product and the spots for impurities.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using your optimized mobile phase as a slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Run the column with your optimized mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your highly purified product.

Visualization of the Purification Decision Tree

Start Crude Product Purity < 95% Decision1 Is the product oily or highly colored? Start->Decision1 AcidBase Perform Acid-Base Extraction Decision1->AcidBase Yes Recrystallize Proceed to Recrystallization Decision1->Recrystallize No AcidBase->Recrystallize Decision2 Is Purity > 99%? Recrystallize->Decision2 ColumnChrom Develop TLC Method & Perform Column Chromatography Decision2->ColumnChrom No End Pure Product (Purity > 99.5%) Decision2->End Yes ColumnChrom->End

Caption: Decision tree for purification strategy.

References

  • Poddar, S., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link]

  • Google Patents. (2012). Preparation method of 2-methylbenzimidazole. CN102827083A.
  • Sexton, W. A. (1942). The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of the Chemical Society (Resumed), 303. Available at: [Link]

  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 939-944. Available at: [Link]

Sources

Technical Support Center: 2-(methoxymethyl)-5-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(methoxymethyl)-5-methyl-1H-benzimidazole. It provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of tautomerism in this compound, ensuring experimental reproducibility and accuracy.

Introduction to Tautomerism in 2-(methoxymethyl)-5-methyl-1H-benzimidazole

Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry.[1] A key characteristic of N-unsubstituted benzimidazoles is annular tautomerism, a dynamic equilibrium between two isomeric forms that differ in the position of a proton on the imidazole ring.[2][3] In the case of 2-(methoxymethyl)-5-methyl-1H-benzimidazole, this equilibrium exists between the 5-methyl and 6-methyl tautomers. While seemingly minor, this tautomerism can have significant implications for reaction outcomes, biological activity, and analytical characterization, as the binding affinity of each tautomer to a protein target can differ.[2] This guide provides practical strategies to understand, control, and ultimately avoid the complications arising from tautomerism.

Frequently Asked Questions (FAQs)

Q1: What are the tautomeric forms of 2-(methoxymethyl)-5-methyl-1H-benzimidazole?

A1: 2-(methoxymethyl)-5-methyl-1H-benzimidazole exists as a mixture of two tautomers in solution: 2-(methoxymethyl)-5-methyl-1H-benzimidazole and 2-(methoxymethyl)-6-methyl-1H-benzimidazole. This is a form of annular tautomerism where the proton on the imidazole nitrogen rapidly exchanges between the two nitrogen atoms.

Q2: How can I detect the presence of tautomers in my sample?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique to study tautomerism in benzimidazoles.[2][4] In many common solvents at room temperature, the proton exchange between the tautomers is rapid on the NMR timescale, leading to a single set of averaged signals. However, by using specific solvents or by lowering the temperature, you can slow down this exchange and observe distinct signals for each tautomer. For instance, in solvents like dimethyl sulfoxide-d6 (DMSO-d6), the prototropic exchange can be slowed, allowing for the potential observation of separate signals for the non-equivalent aromatic protons and carbons of the two tautomers.[4]

Q3: Which factors influence the ratio of the two tautomers?

A3: The tautomeric equilibrium is sensitive to several environmental factors:

  • Solvent Polarity: The dielectric constant and hydrogen-bonding capability of the solvent can significantly impact the tautomeric ratio. Polar solvents can stabilize one tautomer over the other through intermolecular interactions.

  • pH: The acidity or basicity of the medium can affect the protonation state of the benzimidazole ring, thereby influencing the tautomeric equilibrium.

  • Temperature: Lowering the temperature generally slows down the rate of interconversion between tautomers, which can be observed by NMR spectroscopy. In some cases, it can also shift the equilibrium towards the more thermodynamically stable tautomer.

  • Substituents: The electronic and steric effects of the substituents on the benzimidazole ring play a crucial role. In this case, the electron-donating methyl group at the 5-position and the methoxymethyl group at the 2-position will influence the electron density on the nitrogen atoms and, consequently, the position of the tautomeric equilibrium.

Q4: Can I completely stop the tautomerism?

A4: Yes, the most effective way to "lock" the molecule into a single isomeric form is through N-alkylation, typically N-methylation.[5] By replacing the mobile proton on the imidazole nitrogen with an alkyl group (e.g., a methyl group), the possibility of tautomerism is eliminated. This results in two distinct, separable isomers: 1,5-dimethyl-2-(methoxymethyl)-1H-benzimidazole and 1,6-dimethyl-2-(methoxymethyl)-1H-benzimidazole.

Troubleshooting Guide: Managing Tautomerism in Your Experiments

This section provides practical solutions to common problems encountered due to the tautomerism of 2-(methoxymethyl)-5-methyl-1H-benzimidazole.

Problem 1: My NMR spectrum shows broad or complex signals in the aromatic region, making interpretation difficult.

Underlying Cause: This is a classic sign of intermediate exchange on the NMR timescale. The rate of tautomer interconversion is comparable to the NMR frequency difference between the signals of the individual tautomers, leading to signal broadening.

Solutions:

  • Low-Temperature NMR: Record the NMR spectrum at a lower temperature (e.g., 0 °C, -20 °C, or even lower). This will slow down the proton exchange, potentially resolving the broad signals into sharp, distinct peaks for each tautomer.

  • Solvent Change: Rerun the NMR in a different deuterated solvent. Solvents like DMSO-d6 or Hexamethylphosphoramide-d18 (HMPA-d18) are known to slow down prototropic exchange in benzimidazoles.[4]

Problem 2: I am getting a mixture of products in my reaction, and I suspect it's due to the presence of both tautomers reacting differently.

Underlying Cause: The two tautomers can exhibit different reactivities, especially in reactions that involve the benzimidazole ring, such as N-alkylation, halogenation, or metal-catalyzed cross-coupling reactions.

Solution: Eliminate Tautomerism by N-Methylation

To ensure a single, defined starting material, it is highly recommended to perform an N-methylation reaction prior to your intended transformation. This will "lock" the benzimidazole into one of two isomeric forms, which can then be separated and used individually in subsequent reactions.

Tautomerism_Control cluster_0 Tautomeric Mixture cluster_1 Control Strategy cluster_2 Separable Isomers Tautomers 2-(methoxymethyl)-5-methyl-1H-benzimidazole (Tautomeric Equilibrium) N_Methylation N-Methylation (e.g., CH3I, K2CO3, Acetone) Tautomers->N_Methylation React with Isomer1 1,5-Dimethyl-2-(methoxymethyl)- 1H-benzimidazole N_Methylation->Isomer1 Yields Isomer2 1,6-Dimethyl-2-(methoxymethyl)- 1H-benzimidazole N_Methylation->Isomer2 Yields Tautomerism_Analysis cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Verification cluster_3 Confirmation cluster_4 Definitive Solution Observation Complex/Broad NMR Spectrum Hypothesis Tautomeric Equilibrium Observation->Hypothesis Suggests LowTemp_NMR Low-Temperature NMR Hypothesis->LowTemp_NMR Test with Solvent_Study Solvent-Dependent NMR Hypothesis->Solvent_Study Test with Confirmation Observation of Distinct Tautomer Signals LowTemp_NMR->Confirmation Solvent_Study->Confirmation Solution N-Alkylation and Isomer Separation Confirmation->Solution If tautomerism is problematic

Sources

Validation & Comparative

Technical Characterization & Application Guide: 2-(Methoxymethyl)-5-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methoxymethyl)-5-methyl-1H-benzimidazole (CAS: 630091-38-2) is a specialized heterocyclic building block distinct from its more common analogs due to the stability of its ether linkage. While 2-chloromethyl derivatives serve as reactive electrophiles and 2-hydroxymethyl derivatives as polar nucleophiles, the methoxymethyl (MOM) variant offers a chemically inert, lipophilic profile. This makes it an essential probe in Structure-Activity Relationship (SAR) studies for proton pump inhibitors (PPIs) and kinase inhibitors, allowing researchers to evaluate steric fit within a binding pocket without the confounding variable of hydrogen bond donation.

This guide objectively compares the physicochemical performance of the methoxymethyl derivative against its functional precursors, providing validated synthesis protocols and characterization standards.

Part 1: Comparative Technical Analysis

Functional Group Performance Matrix

In drug discovery, selecting the correct C-2 substituent on the benzimidazole core is critical for tuning solubility, reactivity, and metabolic stability. The table below contrasts the target compound with its primary synthetic alternatives.

FeatureTarget: Methoxymethyl Ether Alt A: Chloromethyl (Electrophile) Alt B: Hydroxymethyl (Nucleophile)
Structure -CH₂-O-CH₃-CH₂-Cl-CH₂-OH
Chemical Stability High: Resistant to hydrolysis and oxidation under physiological pH.Low: Rapidly hydrolyzes in aqueous media; sensitive to nucleophiles.Moderate: Susceptible to oxidation (to aldehyde/acid) and conjugation.
Reactivity Profile Inert; steric probe.Highly Reactive; alkylating agent.Nucleophilic; H-bond donor.
Lipophilicity (LogP) Increased: Better membrane permeability.Moderate.Decreased: High polarity limits passive transport.
Primary Application SAR Probe (Steric/Lipophilic), Negative Control.Intermediate for N/S/O-alkylation.Precursor; H-bonding interaction study.
Mechanistic Causality
  • Why use the Methoxymethyl variant? When optimizing a benzimidazole drug (e.g., Omeprazole analogs), researchers must distinguish whether binding affinity is driven by the size of the substituent or its hydrogen bonding capability.

    • If the Hydroxymethyl analog is active but the Methoxymethyl analog is inactive, the H-bond donor is essential.

    • If both are active, the interaction is likely hydrophobic/steric.

  • Self-Validating Stability: Unlike the chloromethyl analog, which degrades into the hydroxymethyl form in water (detectable by a shift in HPLC retention time), the methoxymethyl ether remains stable, ensuring assay data reflects the intact molecule.

Part 2: Experimental Protocols

Synthesis Workflow (Condensation Strategy)

Rationale: Direct condensation of the diamine with a substituted acetic acid is the most atom-economical route, avoiding the multi-step protection/deprotection required if starting from the alcohol.

Reagents:

  • 4-Methyl-o-phenylenediamine (1.0 eq)

  • Methoxyacetic acid (1.2 eq)

  • Hydrochloric acid (4N) or Polyphosphoric acid (PPA)

Protocol:

  • Mixing: In a round-bottom flask, dissolve 4-methyl-o-phenylenediamine (e.g., 5.0 g) in 4N HCl (30 mL).

  • Addition: Add methoxyacetic acid (1.2 equivalents) dropwise.

  • Reflux: Heat the mixture to reflux (100°C) for 4-6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 3:1).

    • Checkpoint: The starting diamine spot (lower Rf) should disappear.

  • Neutralization: Cool to 0°C. Slowly adjust pH to ~8.5 using ammonium hydroxide (28%).

  • Precipitation: The product will precipitate as a solid. Filter and wash with ice-cold water.[1]

  • Purification: Recrystallize from ethanol/water (1:1) to remove trace diamine oxidation products (colored impurities).

Characterization Standards

To validate the identity of 2-(methoxymethyl)-5-methyl-1H-benzimidazole, the following spectral features must be observed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.45 ppm (s, 3H): Methyl group attached to the benzene ring (C-5).

    • δ 3.40 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 4.65 ppm (s, 2H): Methylene bridge (-CH₂-).

    • δ 7.0–7.5 ppm (m, 3H): Aromatic protons of the benzimidazole core.

    • δ ~12.5 ppm (br s, 1H): Imidazole N-H (exchangeable with D₂O).

  • FT-IR (KBr Pellet):

    • 3400–3200 cm⁻¹: Broad N-H stretch (imidazole).

    • 2950–2850 cm⁻¹: C-H stretch (aliphatic methyl/methylene).

    • 1120 cm⁻¹: C-O-C ether stretch (distinctive from alcohol O-H stretch).

Part 3: Visualization & Logic

Synthesis & Selection Pathway

The following diagram illustrates the decision logic for selecting the correct benzimidazole intermediate and the synthesis pathway for the methoxymethyl derivative.

Benzimidazole_Workflow Start Target: C-2 Functionalization Choice1 Need Reactive Intermediate? Start->Choice1 Choice2 Need Stable SAR Probe? Start->Choice2 Chloro 2-Chloromethyl (Alkylating Agent) Choice1->Chloro Yes (Electrophile) Alcohol 2-Hydroxymethyl (H-Bond Donor) Choice1->Alcohol No (Nucleophile) Ether 2-Methoxymethyl (Lipophilic Probe) Choice2->Ether Yes (Inert/Stable) Alcohol->Chloro SOCl2 Alcohol->Ether Methylation (Optional Route) Reagents 4-Methyl-OPD + Methoxyacetic Acid Reflux Reflux (HCl/PPA) Cyclization Reagents->Reflux Reflux->Ether

Caption: Decision matrix for benzimidazole C-2 functionalization and synthesis workflow for the methoxymethyl ether derivative.

Biological Application Logic

This diagram details how the methoxymethyl derivative functions as a negative control in binding assays.

SAR_Logic Assay Binding Assay (Target Protein) Ligand_OH Ligand-CH2-OH (Hydroxymethyl) Assay->Ligand_OH Ligand_OMe Ligand-CH2-OMe (Methoxymethyl) Assay->Ligand_OMe Result_Active High Potency (IC50 < 10 nM) Ligand_OH->Result_Active Ligand_OMe->Result_Active Result_Inactive Low Potency (IC50 > 1 uM) Ligand_OMe->Result_Inactive Conclusion_Hbond H-Bond is Critical Result_Active->Conclusion_Hbond Differential Activity Conclusion_Steric Steric Fit is Critical Result_Active->Conclusion_Steric Both Active Result_Inactive->Conclusion_Hbond Differential Activity

Caption: SAR logic flow using the methoxymethyl derivative to distinguish between hydrogen bonding and steric interactions.

References

  • CymitQuimica. 2-(Methoxymethyl)-6-methyl-1H-benzimidazole Product Data. (CAS 630091-38-2). Retrieved from

  • Poddar, M., et al. (2016).[2] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from

  • BenchChem. In-depth Technical Guide: Chemical Properties of 2-Methyl-1H-benzimidazole. Retrieved from

  • Mahajan, S. S.[3] & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry. Retrieved from

  • PubChem. 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole Compound Summary. (Related Impurity Structure). Retrieved from

Sources

2-(methoxymethyl)-5-methyl-1H-benzimidazole NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Profiling of 2-(methoxymethyl)-5-methyl-1H-benzimidazole: Tautomeric Resolution & Structural Validation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Context

This guide provides an in-depth analytical comparison of 2-(methoxymethyl)-5-methyl-1H-benzimidazole , a critical intermediate often encountered in the synthesis of benzimidazole-based anthelmintics (e.g., Febantel) and proton pump inhibitors (PPIs).

The primary analytical challenge with this compound lies in tautomeric equilibration .[1] In solution, the 5-methyl and 6-methyl isomers exist in rapid equilibrium, complicating spectral assignment.[1] Furthermore, distinguishing the target product from its 2-(chloromethyl) precursor is a common quality control (QC) requirement during synthesis.[1]

This guide compares the NMR performance of the target compound against:

  • Its Synthetic Precursor: 2-(chloromethyl)-5-methyl-1H-benzimidazole (monitoring reaction completion).

  • Its Regioisomer: The 6-methyl tautomer (understanding solution-state dynamics).

  • Solvent Systems: DMSO-d₆ vs. Methanol-d₄ (optimizing spectral resolution).

Structural Dynamics & Tautomerism

The benzimidazole core is amphoteric.[1] The proton on the pyrrole-like nitrogen (N1) is labile, hopping between N1 and N3.[1] For 5-substituted benzimidazoles, this creates a dynamic equilibrium between the 5-methyl and 6-methyl forms.

  • Fast Exchange (Room Temp): The NMR timescale is slower than the proton exchange rate.[1] You observe a time-averaged spectrum where C4/C7 and C5/C6 signals are averaged.

  • Slow Exchange (Low Temp < -20°C): The exchange slows down, splitting signals into distinct 5-methyl and 6-methyl sets.

Visualizing the Equilibrium (DOT Diagram)

Tautomerism cluster_legend NMR Consequence TautomerA 5-Methyl Tautomer (N1-H) Transition Proton Transfer (Fast Exchange) TautomerA->Transition k1 (rapid) TautomerB 6-Methyl Tautomer (N3-H) Transition->TautomerB k2 (rapid) Info Room Temp: Averaged Signals Low Temp: Split Signals

Caption: Figure 1. Tautomeric equilibrium between 5-methyl and 6-methyl forms. At ambient temperature, this results in averaged chemical shifts for the aromatic ring protons.[1]

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent-solute interactions that broaden peaks, follow this self-validating protocol.

Reagents:

  • Target: 2-(methoxymethyl)-5-methyl-1H-benzimidazole (>98% purity).

  • Solvent A: DMSO-d₆ (99.9% D) + 0.03% TMS.

  • Solvent B: Methanol-d₄ (MeOD).

Step-by-Step Methodology:

  • Massing: Weigh 10–15 mg of the solid into a clean vial. (Higher concentrations >20mg can induce stacking effects, shifting aromatic peaks upfield).[1]

  • Solvation: Add 0.6 mL of DMSO-d₆.

    • Why DMSO? Benzimidazoles have poor solubility in CDCl₃.[1] DMSO disrupts intermolecular H-bonding, sharpening the N-H signal (if visible).[1]

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.[1]

  • Acquisition:

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (quantitative).[1]

    • Scans: 16 (1H), 1024 (13C).[1]

Comparative Analysis: Target vs. Alternatives

Scenario A: Reaction Monitoring (Target vs. Precursor)

The most critical comparison is distinguishing the product from the starting material, 2-(chloromethyl)-5-methyl-1H-benzimidazole .

FeatureTarget: 2-(methoxymethyl)-...[2][3]Precursor: 2-(chloromethyl)-...[4][5][6]Diagnostic Value
2-CH₂ Protons δ 4.65 ppm (s) δ 4.95 ppm (s) High. The electronegative Cl deshields the methylene more than OMe.
Methoxy Group δ 3.35 ppm (s) Absent Definitive. Look for the sharp singlet (3H).[1]
Aromatic Region Similar patternSimilar patternLow.[1] Not useful for reaction monitoring.[1]
Scenario B: Solvent Comparison (DMSO-d₆ vs. MeOD)
SolventProsConsRecommendation
DMSO-d₆ Excellent solubility. N-H proton often visible (~12.5 ppm).[1]Residual water peak (~3.33 ppm) often overlaps with the Methoxy signal (~3.35 ppm).[1]Use for Aromatic/NH characterization.
MeOD-d₄ Moves residual solvent/water peaks away from the Methoxy region.N-H proton exchanges with deuterium (disappears).[1]Use for quantitative assay of the O-Me group.

Detailed Spectral Data (1H NMR)

The following data summarizes the chemical shifts expected in Methanol-d₄ (MeOD) , which provides the clearest resolution for the methoxy group.

Spectrometer Frequency: 500 MHz Reference: TMS (0.00 ppm) / Residual MeOD (3.31 ppm)[1]

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
O-Me Aliphatic3.40 Singlet (s)3HDistinct methoxy signature.
2-CH₂ Aliphatic4.75 *Singlet (s)2HMethylene bridge. Note: Shifts to ~4.6 in DMSO.
Ar-CH₃ Aliphatic2.45 Singlet (s)3H5-Methyl substituent.
H-4 Aromatic7.45 Singlet (br s)1HOrtho to methyl, meta to N.
H-6 Aromatic7.15 Doublet (d)1HOrtho to methyl, ortho to H-7.
H-7 Aromatic7.50 Doublet (d)1HMeta to methyl.

*Note: In MeOD, the 2-CH₂ signal appears slightly downfield compared to DMSO due to solvation effects.[1]

13C NMR Highlights (125 MHz, MeOD)
  • C2 (Amidine carbon): ~152.0 ppm (Characteristic of benzimidazole C2).[1]

  • O-Me: ~58.5 ppm.

  • 2-CH₂: ~66.0 ppm.[7][8]

  • Ar-CH₃: ~21.5 ppm.[8][9]

Synthesis & Impurity Pathway

Understanding the synthesis helps identify potential impurities in the NMR spectrum.[1]

Synthesis cluster_check NMR Checkpoint Start 2-Chloromethyl-5-methyl-1H-benzimidazole (Precursor) Reagent MeOH / NaOMe (Nucleophilic Substitution) Start->Reagent Product 2-(Methoxymethyl)-5-methyl-1H-benzimidazole (Target) Reagent->Product Main Pathway Impurity Impurity: 2-Hydroxymethyl derivative (Hydrolysis byproduct) Reagent->Impurity Trace H2O present Check1 Monitor loss of CH2-Cl (4.95 ppm)

Caption: Figure 2. Synthesis pathway from chloromethyl precursor.[1][4][5][10] The presence of water can lead to the hydroxymethyl impurity, distinguishable by a CH₂ shift to ~4.8 ppm and lack of OMe singlet.[1]

References

  • Beilstein Journals. Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl-substituted benzimidazoles with arenes. (Provides analog data for 2-methoxymethyl-benzimidazole).

  • Royal Society of Chemistry. Synthesis and characterization of 5-methyl-2-phenyl-1H-benzimidazole. (Provides baseline aromatic shifts for 5-methylbenzimidazoles).

  • National Institutes of Health (PubChem). 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole Data. (Structural analog validation).

  • Claramunt, R. M., et al. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.[1] Beilstein J. Org.[1] Chem. 2014, 10, 1617–1624.[1] (Definitive guide on benzimidazole tautomerism).

Sources

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry of 2-(methoxymethyl)-5-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of small molecule analysis, understanding the structural nuances of compounds is paramount. This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of 2-(methoxymethyl)-5-methyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. By delving into the principles and expected outcomes of various ionization and fragmentation methods, this document serves as a practical resource for elucidating the structure and fragmentation pathways of this and similar benzimidazole derivatives.

Introduction to 2-(methoxymethyl)-5-methyl-1H-benzimidazole

2-(methoxymethyl)-5-methyl-1H-benzimidazole possesses a core benzimidazole scaffold, a privileged structure in drug discovery, substituted at the 2-position with a methoxymethyl group and at the 5-position with a methyl group. Its molecular formula is C₁₀H₁₂N₂O, with a monoisotopic mass of 176.09496 Da.[1] The presence of both a flexible ether linkage and a stable aromatic core presents a fascinating case for mass spectrometric analysis, where different ionization techniques can yield complementary structural information.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is a critical first step in mass spectrometry, dictating the nature of the ions generated and the extent of initial fragmentation. Here, we compare two of the most common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Approach for Detailed Fragmentation

Electron Ionization is a high-energy, "hard" ionization technique that involves bombarding the analyte with a beam of energetic electrons. This process typically leads to the formation of a molecular ion (M⁺•) and extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

Expected Fragmentation Pathways under EI:

Based on established fragmentation patterns of benzimidazole derivatives and ethers, the EI mass spectrum of 2-(methoxymethyl)-5-methyl-1H-benzimidazole is predicted to be rich with structural information. The molecular ion peak at m/z 176 is expected to be prominent, often serving as the base peak in the spectra of benzimidazole compounds.[2][3]

Key fragmentation pathways are likely to include:

  • α-Cleavage of the Methoxymethyl Group: The bond between the methylene carbon and the benzimidazole ring is susceptible to cleavage. This can result in the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable resonance-stabilized cation at m/z 145, or the loss of a formaldehyde molecule (CH₂O, 30 Da) via a rearrangement, leading to a fragment at m/z 146.

  • Loss of the Methoxymethyl Radical: Cleavage of the C-C bond can lead to the loss of the entire methoxymethyl radical (•CH₂OCH₃, 45 Da), resulting in a benzimidazolyl cation at m/z 131.

  • Fragmentation of the Benzimidazole Core: The stable benzimidazole ring can also undergo characteristic fragmentation, such as the sequential loss of hydrogen cyanide (HCN, 27 Da), a hallmark of many nitrogen-containing heterocyclic compounds.[2][3]

Hypothetical EI-MS Data Summary

m/z (Predicted) Proposed Fragment Fragmentation Pathway Relative Abundance (Expected)
176[M]⁺•Molecular IonHigh
161[M - CH₃]⁺Loss of methyl radical from the methoxy groupModerate
145[M - OCH₃]⁺α-Cleavage: Loss of methoxy radicalModerate to High
131[M - CH₂OCH₃]⁺Loss of methoxymethyl radicalModerate
132[C₈H₈N₂]⁺Rearrangement and loss of CH₂OModerate
104[C₇H₆N]⁺Loss of HCN from m/z 131Low to Moderate
Electrospray Ionization (ESI): The Soft Touch for the Intact Molecule

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that generates ions from a liquid solution. It is particularly well-suited for polar and thermally labile molecules. ESI typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This makes it an excellent choice for accurately determining the molecular weight of the analyte.

Expected Ionization in ESI:

For 2-(methoxymethyl)-5-methyl-1H-benzimidazole, positive ion mode ESI is expected to readily produce a protonated molecule at m/z 177. The basic nitrogen atoms in the benzimidazole ring are preferential sites for protonation.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:

To gain structural information from the protonated molecule generated by ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID), causing it to fragment.

Predicted ESI-MS/MS Fragmentation:

The fragmentation of the [M+H]⁺ ion (m/z 177) is anticipated to proceed through slightly different pathways compared to the radical cation from EI:

  • Loss of Methanol: A primary fragmentation pathway is often the neutral loss of methanol (CH₃OH, 32 Da), leading to a fragment ion at m/z 145.

  • Loss of Formaldehyde: Similar to EI, the loss of formaldehyde (CH₂O, 30 Da) can occur, resulting in an ion at m/z 147.

  • Cleavage of the Methoxymethyl Group: The protonated methoxymethyl group can be lost as a neutral species (CH₃OCH₂, 45 Da), yielding the protonated 5-methyl-1H-benzimidazole at m/z 133.

Experimental Protocols

To ensure the reproducibility and validity of the mass spectrometric analysis, the following detailed experimental protocols are provided.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Preparation: Dissolve approximately 1 mg of 2-(methoxymethyl)-5-methyl-1H-benzimidazole in 1 mL of a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.

  • GC Conditions (if applicable):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of 2-(methoxymethyl)-5-methyl-1H-benzimidazole in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: Employ a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) or direct infusion.

  • LC Conditions (if applicable):

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (+ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Isolate the precursor ion at m/z 177 and apply a collision energy of 15-30 eV to induce fragmentation.

Visualizing the Fragmentation Pathways

To provide a clear visual representation of the predicted fragmentation patterns, the following diagrams were generated using Graphviz (DOT language).

Predicted EI Fragmentation Pathway

EI_Fragmentation M [C10H12N2O]⁺• m/z 176 F161 [C9H9N2O]⁺ m/z 161 M->F161 - •CH3 F145 [C9H9N2]⁺ m/z 145 M->F145 - •OCH3 F131 [C8H7N2]⁺ m/z 131 M->F131 - •CH2OCH3 F132 [C8H8N2]⁺• m/z 132 M->F132 - CH2O F104 [C7H6N]⁺ m/z 104 F131->F104 - HCN

Caption: Predicted Electron Ionization fragmentation of 2-(methoxymethyl)-5-methyl-1H-benzimidazole.

Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [C10H13N2O]⁺ m/z 177 F145 [C9H9N2]⁺ m/z 145 MH->F145 - CH3OH F147 [C9H11N2O]⁺ m/z 147 MH->F147 - CH2O F133 [C8H9N2]⁺ m/z 133 MH->F133 - CH3OCH2

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(methoxymethyl)-5-methyl-1H-benzimidazole.

Conclusion: A Synergistic Approach to Structural Confirmation

The mass spectrometric analysis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole benefits from a multi-faceted approach. Electron Ionization provides a wealth of fragment ions, offering a detailed structural fingerprint that is invaluable for library matching and initial identification. Conversely, Electrospray Ionization, particularly when coupled with tandem mass spectrometry, offers unambiguous molecular weight determination and controlled fragmentation of the protonated molecule, which can be crucial for confirming the connectivity of the substituents.

By understanding the principles behind these techniques and the likely fragmentation pathways, researchers can strategically select the most appropriate method for their analytical needs. The data and protocols presented in this guide serve as a robust starting point for the confident structural elucidation of 2-(methoxymethyl)-5-methyl-1H-benzimidazole and related compounds, ultimately accelerating the pace of research and development.

References

  • Hida, R., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42.
  • El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.
  • PubChem. (n.d.). 2-(methoxymethyl)-5-methyl-1H-benzimidazole. Retrieved from [Link]

  • Danikiewicz, W., Szmigielski, R., & Olejnik, M. (2003). Electron ionization-induced fragmentation of N-(alkoxymethyl)anilides. Journal of Mass Spectrometry, 38(1), 58-67.
  • Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
  • Johnson, B. S., et al. (2012). Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1267-1278.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 924815, 2-(methoxymethyl)-5-methyl-1H-benzimidazole. Retrieved January 31, 2026 from [Link].

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-(methoxymethyl)-5-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity of the novel compound 2-(methoxymethyl)-5-methyl-1H-benzimidazole. Recognizing the scarcity of specific data on this molecule, we present a robust, multi-tiered experimental strategy designed to rigorously define its selectivity profile. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing small molecules with a high degree of target specificity and minimal off-target liabilities. We will compare its hypothetical performance against structurally related alternatives, providing the experimental blueprints necessary for such an evaluation.

Introduction: The Benzimidazole Scaffold and the Imperative of Selectivity

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows it to interact with a wide array of biological targets through various non-covalent interactions.[1] This versatility has led to the development of benzimidazole-based drugs for diverse therapeutic areas, including proton-pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and a growing number of kinase inhibitors for oncology (e.g., Veliparib, Abemaciclib).[1][2][3]

However, this same versatility presents a significant challenge: the potential for cross-reactivity. A lack of target selectivity can lead to undesirable off-target effects, toxicity, and ultimately, clinical failure. Therefore, a thorough and early assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.

This guide focuses on 2-(methoxymethyl)-5-methyl-1H-benzimidazole , a novel compound whose biological targets and selectivity are yet to be fully elucidated. We will outline a systematic approach to build its cross-reactivity profile and objectively compare it to other potential drug candidates.

Structural Considerations and Postulated Target Classes

The structure of 2-(methoxymethyl)-5-methyl-1H-benzimidazole suggests several potential target families based on established structure-activity relationships within the benzimidazole class.

  • Kinases: The nitrogen-rich heterocyclic core is a common feature in many ATP-competitive kinase inhibitors.[1][4] The substituents at the 2- and 5-positions will dictate which specific kinase subfamilies it may bind.

  • Tubulin: Certain benzimidazole derivatives, particularly anthelmintics, function by binding to tubulin and disrupting microtubule polymerization.[2]

  • Epigenetic Targets: A growing body of evidence highlights benzimidazole derivatives as modulators of epigenetic enzymes like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).[3]

Given that protein kinases represent one of the largest and most "druggable" gene families, and a frequent target class for benzimidazoles, our experimental framework will prioritize a comprehensive kinase screen as the initial step.[5]

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A robust assessment of selectivity requires a multi-pronged approach that moves from broad, high-throughput screening to focused, in-depth validation in a cellular context. The causality behind this tiered workflow is to use broad, cost-effective methods to cast a wide net initially, followed by more resource-intensive assays to validate and contextualize the initial findings.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: In-Depth Validation cluster_2 Tier 3: Cellular Confirmation cluster_3 Final Output T1 Large-Scale Kinase Panel Screen (e.g., KINOMEscan®) Primary Goal: Identify potential targets and off-targets. T2_A Biophysical Assay (e.g., Surface Plasmon Resonance) Measure: Binding Affinity (KD) T1->T2_A Hits (Primary Target + Off-Targets) T2_B Biochemical Assay (e.g., ADP-Glo™) Measure: Functional Inhibition (IC50) T1->T2_B Hits (Primary Target + Off-Targets) T3 Cellular Thermal Shift Assay (CETSA) Measure: Target Engagement in Intact Cells T2_A->T3 T2_B->T3 Validated Hits Output Comprehensive Cross-Reactivity Profile (Selectivity Score, Therapeutic Index) T3->Output

Caption: Tiered experimental workflow for cross-reactivity profiling.

Tier 1: Broad Kinome Selectivity Screening

Expertise & Experience: The logical first step is to perform a broad screen against a large, representative panel of human kinases. This provides an unbiased, panoramic view of the compound's interaction space. Competitive binding assays are often preferred for this initial screen as they measure direct physical interaction (affinity) and are less prone to interference than enzymatic assays.[6][7]

Protocol 1: KINOMEscan® Competitive Binding Assay (Illustrative)

This protocol is based on the principles of the KINOMEscan® platform, a widely used method for kinase inhibitor profiling.

  • Principle: The test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A potent binder will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.

  • Preparation:

    • Dissolve 2-(methoxymethyl)-5-methyl-1H-benzimidazole and comparator compounds in 100% DMSO to a stock concentration of 10 mM.

    • Prepare serial dilutions as required by the screening service (typically for a single high concentration screen, e.g., 1 µM or 10 µM).

  • Assay Execution (as performed by a service provider like Eurofins Discovery):

    • A proprietary panel of human kinases (e.g., 468 kinases) is prepared.

    • The test compound is added to the kinase-ligand mixture.

    • The reaction is allowed to reach equilibrium.

    • Unbound kinase is washed away.

    • The amount of remaining, bound kinase is quantified via qPCR.

  • Data Analysis:

    • Results are typically reported as "Percent of Control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound.

    • A low %Ctrl value (e.g., <10%) indicates strong binding. The primary target(s) and significant off-targets are identified from this screen.

Trustworthiness: This method is highly reproducible and internally controlled. By comparing the binding signal to a DMSO control for each kinase, the data is self-validating.

Tier 2: In-Depth Biophysical and Biochemical Validation

Expertise & Experience: Hits from the primary screen must be validated to confirm the interaction and quantify its potency. We use two orthogonal methods: a biophysical assay to measure the binding affinity (K D) and a biochemical assay to measure functional inhibition (IC 50). This dual approach ensures the observed binding translates to a functional consequence.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity (K D)

  • Principle: SPR measures the change in refractive index at the surface of a sensor chip as the analyte (test compound) flows over and binds to the immobilized ligand (target kinase). This allows for real-time, label-free measurement of association (k a) and dissociation (k d) rates, from which the equilibrium dissociation constant (K D) is calculated (K D = k d / k a).

  • Immobilization:

    • The primary target kinase and key off-target kinases are immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling. A reference flow cell is prepared similarly but without the protein to allow for background signal subtraction.

  • Analyte Preparation:

    • Prepare a dilution series of 2-(methoxymethyl)-5-methyl-1H-benzimidazole in SPR running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1%). Concentrations should bracket the expected K D, typically from 1 nM to 10 µM.

  • Binding Measurement:

    • Inject the compound dilutions over the kinase and reference flow cells at a constant flow rate.

    • Record the association phase.

    • Switch to running buffer alone and record the dissociation phase.

    • After each cycle, regenerate the chip surface with a high salt or low pH buffer to remove all bound compound.

  • Data Analysis:

    • Subtract the reference cell signal from the active cell signal to get specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k a, k d, and K D.

Protocol 3: ADP-Glo™ Luminescence-Based Kinase Assay for Functional Inhibition (IC 50)

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to nearly any kinase.[8]

  • Reaction Setup (384-well plate format):

    • Prepare a kinase reaction buffer containing the target kinase, its specific substrate peptide, and cofactors (e.g., MgCl 2).

    • Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, then dilute into the reaction buffer.

    • Add 5 µL of the compound dilution to the wells.

    • Initiate the kinase reaction by adding 5 µL of an ATP solution (at the K m concentration for the specific kinase). Final volume: 10 µL.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the new ATP via a luciferase/luciferin reaction by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC 50 value.

Tier 3: Confirming Target Engagement in a Cellular Environment

Expertise & Experience: In vitro assays with purified proteins are essential but do not fully replicate the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures a compound's engagement with its target inside intact cells.[9][10] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[11][12]

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Principle: Cells are treated with the compound, then heated to a range of temperatures. At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at each temperature is quantified, generating a "melting curve."[10]

  • Cell Treatment:

    • Culture a relevant cell line (e.g., one that endogenously expresses the target kinase) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of 2-(methoxymethyl)-5-methyl-1H-benzimidazole (e.g., 10x the cellular IC 50) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C in 2°C increments) using a PCR machine, followed by cooling.[9]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet by centrifugation.

    • Quantify the amount of the specific target protein in the soluble fraction using a suitable method like Western Blot or ELISA.

  • Data Analysis:

    • For each temperature, normalize the amount of soluble protein to the amount at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble protein fraction versus temperature for both vehicle- and compound-treated samples.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (T m) for each condition. The difference in T m (ΔT m) represents the thermal stabilization induced by the compound, confirming target engagement.

Trustworthiness: CETSA is the gold standard for confirming target engagement in a physiological setting. A significant thermal shift provides direct, compelling evidence that the compound binds its intended target within the complex milieu of the cell.[13]

Comparative Data Analysis

To illustrate the output of this workflow, we present hypothetical data for our lead compound and two structural analogs.

  • Compound of Interest: 2-(methoxymethyl)-5-methyl-1H-benzimidazole

  • Alternative A: 2-(ethoxymethyl)-5-methyl-1H-benzimidazole (a close analog)

  • Alternative B: 2-(hydroxymethyl)-5-methyl-1H-benzimidazole (a potential metabolite)

Assumed Primary Target: Kinase X Key Off-Targets (identified in Tier 1): Kinase Y, Kinase Z

Table 1: Biophysical and Biochemical Selectivity Profile

CompoundTargetK D (nM) [SPR]IC 50 (nM) [ADP-Glo]
2-(methoxymethyl)-5-methyl-1H-benzimidazole Kinase X 15 25
Kinase Y8501,200
Kinase Z>10,000>10,000
Alternative A Kinase X 20 35
Kinase Y250400
Kinase Z8,000>10,000
Alternative B Kinase X 150 250
Kinase Y9001,500
Kinase Z>10,000>10,000

Table 2: Cellular Target Engagement Profile

Compound (1 µM)TargetT m (°C) [Vehicle]T m (°C) [Compound]ΔT m (°C) [CETSA]
2-(methoxymethyl)-5-methyl-1H-benzimidazole Kinase X 52.1 58.6 +6.5
Kinase Y55.455.8+0.4
Alternative A Kinase X 52.157.9+5.8
Kinase Y55.456.9+1.5
Alternative B Kinase X 52.154.2+2.1
Kinase Y55.455.6+0.2

Interpretation and Path Forward

The synthesized data from our proposed workflow provides a clear, objective comparison.

  • 2-(methoxymethyl)-5-methyl-1H-benzimidazole demonstrates high affinity and potent functional inhibition of the primary target, Kinase X. Crucially, it shows a large selectivity window over Kinase Y (>50-fold) and is inactive against Kinase Z. This excellent in vitro profile is confirmed in a cellular context, where it induces a significant thermal stabilization of Kinase X (+6.5°C) with negligible engagement of Kinase Y.

  • Alternative A is also a potent inhibitor of Kinase X but displays a significantly poorer selectivity profile. Its affinity for the off-target Kinase Y is only ~12-fold weaker than for Kinase X, and this is reflected in a measurable thermal shift (+1.5°C) in cells. This reduced selectivity could translate to a higher risk of off-target effects.

  • Alternative B is substantially less potent against the primary target and shows only modest target engagement in cells. This compound would likely be deprioritized.

References

  • Uddin, M. J., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Tan, C. X., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 995377. [Link]

  • Reddy, B. S., & Kulkarni, A. S. (2001). U.S. Patent No. 6,245,913. Washington, DC: U.S.
  • PubChem. (n.d.). 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole. National Center for Biotechnology Information. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47. [Link]

  • El-Sayed, M. T., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2085. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Current Protocols in Chemical Biology, 8(3), 195-212. [Link]

  • Khan, D. A., & Solensky, R. (2010). Testing for Drug Hypersensitivity Syndromes. Allergy and Asthma Proceedings, 31(4), 261-270. [Link]

  • Wikipedia. (n.d.). Benzimidazole. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]

  • Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]

  • European Chemicals Agency. (n.d.). Substance Information: 1,3-dihydro-5-methoxy-2H-benzimidazole-2-thione. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • bioRxiv. (2024). Evidence of off-target probe binding affecting 10x Genomics Xenium gene panels compromise accuracy of spatial transcriptomic profiling. [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Inam, A., et al. (2024). Biological and Pharmacological Significance of Benzimidazole Derivatives: A Review. Pharmaceuticals, 17(8), 1033. [Link]

  • Worm, M., et al. (2019). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. Allergologie select, 3, 11-43. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Journal of the American Chemical Society. (2024). Kinetic Profiling in One-Step Digital Immunoassays Enables Multiplex Quantification across an Ultrabroad Dynamic Range. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • KnowledgeDose. (2024). Drug Allergy & Cross-Reactivity. [Link]

  • MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. [Link]

  • Pichler, W. J. (2003). Cross-reactivity with drugs at the T cell level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255-262. [Link]

  • PNAS. (2024). Mapping targetable sites on the human surfaceome for the design of novel binders. [Link]

  • Frontiers. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. [Link]

  • Neuroquantology. (2022). A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. [Link]

  • ResearchGate. (2005). Cross-reactivity among drugs: Clinical problems. [Link]

  • Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. [Link]

  • Taylor & Francis Online. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. [Link]

  • Taylor & Francis Online. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

Sources

2-(methoxymethyl)-5-methyl-1H-benzimidazole vs omeprazole intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Path to a Global Proton Pump Inhibitor

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, is a complex molecule whose synthesis has been the subject of extensive research and optimization.[1] The efficiency, purity, and yield of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality of the intermediates used in its production. This guide provides an in-depth technical comparison of the pivotal intermediates in the most common synthetic routes to omeprazole, offering insights into their synthesis, characterization, and impact on the final product.

A query regarding the role of 2-(methoxymethyl)-5-methyl-1H-benzimidazole as an intermediate in omeprazole synthesis prompted this investigation. However, a comprehensive review of scientific literature and patent databases reveals that this specific compound is not a recognized key intermediate in the established and widely practiced synthetic pathways for omeprazole. The core benzimidazole structure in omeprazole contains a methoxy group at the 5-position, not a methyl group, and the linkage to the pyridine ring occurs via a sulfinylmethyl bridge, which is constructed from a thiol precursor.

Therefore, this guide will focus on the well-established and critical intermediates, providing a scientifically rigorous comparison for researchers and developers in the field. We will primarily compare the synthesis and properties of the foundational benzimidazole block, 5-methoxy-1H-benzimidazole-2-thiol , and its subsequent coupled product, the thioether intermediate .

The Benzimidazole Core: A Tale of Two Intermediates

The synthesis of omeprazole is fundamentally a story of joining two heterocyclic rings: a benzimidazole and a pyridine. The journey to the final sulfoxide API involves the initial synthesis of these two key fragments, their coupling, and a final oxidation step. Here, we will dissect the benzimidazole-based intermediates.

Intermediate 1: 5-Methoxy-1H-benzimidazole-2-thiol

Also known as 5-methoxy-2-mercaptobenzimidazole, this compound is the foundational building block for the benzimidazole portion of omeprazole. Its purity and yield are paramount for the overall efficiency of the omeprazole synthesis.

Intermediate 2: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

Commonly referred to as the "thioether intermediate" or "pyrmetazole," this molecule is the product of the crucial coupling reaction between the benzimidazole and pyridine moieties.[2] It is the direct precursor to omeprazole, awaiting the final oxidation step.

Comparative Synthesis of Benzimidazole Intermediates

The synthetic routes to 5-methoxy-1H-benzimidazole-2-thiol have been optimized over the years to improve yield and reduce costs. Below is a comparison of common synthetic approaches.

RouteStarting MaterialKey ReagentsReported YieldAdvantagesDisadvantages
Route A 4-methoxy-o-phenylenediamineCarbon disulfide (CS2), Potassium hydroxide (KOH)64-65%Fewer steps, relatively high yield.Use of toxic and flammable carbon disulfide.
Route B p-AnisidineMulti-step process involving acetylation, nitration, reduction, and cyclization.22-23%Avoids the direct use of CS2 in the final step.Longer reaction sequence, lower overall yield.

The synthesis of the thioether intermediate is a standard nucleophilic substitution reaction. The yield of this step is typically high, often exceeding 80-90% under optimized conditions.[1]

Below is a logical workflow for the synthesis of omeprazole, highlighting the position of these key intermediates.

Omeprazole_Synthesis cluster_benzimidazole Benzimidazole Synthesis cluster_pyridine Pyridine Synthesis cluster_coupling_oxidation Coupling and Oxidation A 4-methoxy-o-phenylenediamine B 5-Methoxy-1H-benzimidazole-2-thiol (Intermediate 1) A->B  CS2, KOH E 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl- 2-pyridinyl)methyl]thio]-1H-benzimidazole (Intermediate 2) B->E C 2,3,5-trimethylpyridine D 2-chloromethyl-3,5-dimethyl- 4-methoxypyridine HCl C->D  Multi-step  synthesis D->E  NaOH, Ethanol/Water F Omeprazole E->F  m-CPBA or  H2O2 HPLC_Workflow cluster_hplc High-Performance Liquid Chromatography A Sample Preparation (Dissolve intermediate in solvent) B HPLC System A->B C C18 Column B->C D UV Detector C->D E Data Acquisition and Analysis D->E

A simplified workflow for the HPLC analysis of omeprazole intermediates.

Conclusion

While the initially queried 2-(methoxymethyl)-5-methyl-1H-benzimidazole does not appear to be a conventional intermediate in omeprazole synthesis, a deep dive into the established synthetic routes reveals the critical roles of 5-methoxy-1H-benzimidazole-2-thiol and the subsequent thioether intermediate . The synthesis and purity of these two compounds are paramount to the successful and efficient production of high-quality omeprazole. For researchers and professionals in drug development, a thorough understanding and rigorous control of these intermediates are indispensable for optimizing the manufacturing process and ensuring the safety and efficacy of the final drug product.

References

  • Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. (n.d.). Scholars Research Library. Retrieved January 2, 2024, from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents. (n.d.).
  • View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. (2025). Retrieved January 2, 2024, from [Link]

  • CN111303018A - Synthetic method of omeprazole intermediate - Google Patents. (n.d.).
  • Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. (2025). ResearchGate. Retrieved January 2, 2024, from [Link]

  • RU2726320C1 - Method for determining omeprazole impurity components - Google Patents. (n.d.).
  • A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. (n.d.). SciSpace. Retrieved January 2, 2024, from [Link]

  • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, 100 g. (n.d.). Carl ROTH. Retrieved January 2, 2024, from [Link]

  • New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances. Retrieved January 2, 2024, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN BULK AND PHARMACEUTICAL F - ijprems. (n.d.). Retrieved January 2, 2024, from [Link]

  • (PDF) Omeprazole Profile. (2025). ResearchGate. Retrieved January 2, 2024, from [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014). Molnar Institute. Retrieved January 2, 2024, from [Link]

  • CN112679475A - Omeprazole preparation method and omeprazole - Google Patents. (n.d.).
  • 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, magnesium salt (2:1). (n.d.). PubChem. Retrieved January 2, 2024, from [Link]

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). PMC. Retrieved January 2, 2024, from [Link]

  • Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. (2025). ResearchGate. Retrieved January 2, 2024, from [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. (n.d.). White Rose eTheses Online. Retrieved January 2, 2024, from [Link]

  • Elemental impurities analysis in name-brand and generic omeprazole drug samples. (n.d.). Retrieved January 2, 2024, from [Link]

  • 2-{[(3,5-Dimethyl-4-Methoxy-2-Pyridinyl)-Methyl]-Thio} - ChemBK. (n.d.). Retrieved January 2, 2024, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.